Chlorsulfuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYIFXVZLXQVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O4S | |
| Record name | CHLORSULFURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79793-04-7 (mono-ammonium salt), 64902-72-3 (Parent) | |
| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023980 | |
| Record name | Chlorsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorsulfuron appears as colorless crystals. Non corrosive. Insoluble in water. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |
| Record name | CHLORSULFURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorsulfuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4383 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>53.7 [ug/mL] (The mean of the results at pH 7.4), In water, 125 mg/L at 25 °C, Solubility (25 °C) : 4 g/L acetone; 102 g/L dichloromethane, <0.01 g/L hexane, 15 g/L methanol; 3 g/L toluene, Moderately soluble in methylene chloride; less soluble in acetone, acetonitril. Low solubility in hydrocarbon solvents., Slight solubility in methylene chloride, acetone, methanol, toluene, hexane | |
| Record name | SID47193712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Chlorsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.25X10-11 mm Hg at 25 °C | |
| Record name | Chlorsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Crystals from ether | |
CAS No. |
64902-72-3, 79793-04-7, 112143-77-8 | |
| Record name | CHLORSULFURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorsulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64902-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Khardin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112143778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium 2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulphonamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6S620ML45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlorsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176 °C, MP: 174-178 °C | |
| Record name | Chlorsulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Chlorsulfuron's Mechanism of Action in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorsulfuron, the first commercialized sulfonylurea herbicide, exhibits potent and selective herbicidal activity at remarkably low application rates.[1] Its efficacy stems from the highly specific inhibition of a key enzyme in plant metabolism, acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. This guide provides a comprehensive technical overview of the molecular and physiological cascade of events following this compound application in susceptible plants, details on experimental methodologies for its study, and quantitative data on its inhibitory effects.
Core Mechanism of Action: Inhibition of Acetolactate Synthase
This compound's primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[2][3] ALS is a critical enzyme that catalyzes the initial step in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[4] This pathway is present in plants and microorganisms but absent in animals, which is a key factor in the low mammalian toxicity of this compound.[1]
The inhibition of ALS by this compound is a slow, tight-binding process, leading to the formation of a slowly reversible enzyme-inhibitor complex. This potent inhibition results in a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. The consequence of this BCAA starvation is a swift cessation of cell division and overall plant growth, as these amino acids are essential for protein synthesis and other vital cellular functions. Symptoms in susceptible plants, such as yellowing or reddening of leaves, typically appear within a week of application, with plant death occurring within a few weeks.
dot
Caption: Core mechanism of this compound action.
Quantitative Data: Inhibition Constants and Dose-Response
The inhibitory potency of this compound against ALS is exceptionally high, with inhibition constants (Ki) and 50% inhibitory concentrations (IC50) in the nanomolar range. This high affinity underscores the herbicide's effectiveness at low field application rates.
| Plant Species | Biotype | Target Enzyme | IC50 / Ki Value (nM) | Reference |
| Barley (Hordeum vulgare) | Susceptible | Acetolactate Synthase | Ki (initial apparent) = 68 nM | |
| Barley (Hordeum vulgare) | Susceptible | Acetolactate Synthase | Ki (final steady-state) = 3 nM | |
| Pea (Pisum sativum) | Susceptible | Acetolactate Synthase | IC50 = 18 - 36 nM | |
| Arabidopsis thaliana | Susceptible | Acetohydroxyacid Synthase | Ki (app) for Chlorimuron ethyl* = 10.8 nM | |
| Lolium rigidum (Ryegrass) | Resistant (WLR1) | Acetolactate Synthase | >30-fold higher IC50 than susceptible |
Note: Chlorimuron ethyl is a sulfonylurea herbicide with a similar mechanism of action to this compound.
Whole-plant dose-response assays are used to determine the herbicide rate required for a 50% reduction in plant growth (GR50). These values vary depending on the weed species and environmental conditions.
| Weed Species | Recommended Field Rate (g a.i./ha) | GR50 (g a.i./ha) | Reference | |---|---|---|---|---| | Wild Buckwheat (Polygonum convolvulus) - Susceptible | 4 | ~1-2 | | | Wild Buckwheat (Polygonum convolvulus) - Resistant | 4 | >20 | | | Winter Triticale | 15 | Not specified (effective at 10.5) | | | Sorghum (for Striga control) | 40 | Not specified (effective) | |
Downstream Signaling Pathways: TOR and SnRK1
The depletion of branched-chain amino acids induced by this compound triggers a complex signaling response in plants, primarily mediated by the Target of Rapamycin (TOR) and Sucrose non-Fermenting-1-Related protein Kinase 1 (SnRK1) pathways. These two kinases act as central regulators of the interplay between nutrient availability and plant growth.
-
TOR Kinase: Under normal conditions, with sufficient nutrient and energy levels, TOR is active and promotes anabolic processes such as protein synthesis and cell proliferation. Amino acids are known to activate TOR signaling in plants. This compound-induced BCAA starvation leads to the inhibition of the TOR pathway. This inhibition contributes to the shutdown of growth-related processes.
-
SnRK1 Kinase: Conversely, SnRK1 is activated under conditions of energy and nutrient deprivation. The depletion of BCAAs can be perceived as a nutrient stress signal, leading to the activation of SnRK1. Activated SnRK1 promotes catabolic processes and represses energy-consuming anabolic pathways to conserve resources and manage the stress condition. There is evidence that SnRK1 can repress TOR activity, creating a "yin-yang" regulatory model where SnRK1 becomes dominant under stress conditions.
dot
Caption: Downstream signaling in response to this compound.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Activity Assay
This protocol is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of acetolactate, the product of the ALS reaction.
Materials:
-
Plant tissue (e.g., young leaves)
-
Extraction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 10% v/v glycerol, 1 mM PMSF, and 10 mM β-mercaptoethanol)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD)
-
Stop Solution (e.g., 6 N H2SO4)
-
Color Reagent A (0.5% w/v creatine)
-
Color Reagent B (5% w/v α-naphthol in 2.5 N NaOH)
-
This compound stock solution (in a suitable solvent like acetone or DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, the enzyme extract, and various concentrations of this compound (or solvent control).
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Decarboxylation: Terminate the reaction by adding the stop solution (H2SO4). This also catalyzes the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.
-
Color Development: Add Color Reagent A (creatine) followed by Color Reagent B (α-naphthol). Incubate at 37°C or 60°C for 15-30 minutes, allowing the color to develop.
-
Measurement: Measure the absorbance at 525 nm. The intensity of the color is proportional to the amount of acetoin formed and thus to the ALS activity.
-
Data Analysis: Calculate the percent inhibition of ALS activity at each this compound concentration relative to the control and determine the IC50 value.
dot
Caption: Workflow for in vitro ALS activity assay.
Whole-Plant Bioassay for this compound Sensitivity
This protocol assesses the herbicidal effect of this compound by measuring the inhibition of root growth in a model plant species.
Materials:
-
Seeds of a susceptible plant species (e.g., corn, Zea mays)
-
Petri dishes or small pots
-
Filter paper or soil/sand matrix
-
This compound stock solution
-
Growth chamber or controlled environment
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of this compound dilutions in water or a suitable nutrient solution, covering a range of concentrations (e.g., 0 to 100 µg/kg).
-
Assay Setup:
-
Petri Dish Method: Place a sheet of filter paper in each petri dish and moisten it with a known volume of the respective this compound solution. Place a set number of pre-germinated seeds on the filter paper.
-
Soil/Pot Method: Fill pots with a defined amount of soil or sand. Apply the this compound solutions evenly to the soil surface. Plant seeds at a consistent depth.
-
-
Incubation: Place the petri dishes or pots in a growth chamber with controlled light, temperature, and humidity for a specified period (e.g., 7-14 days).
-
Measurement: Carefully remove the seedlings and measure the length of the primary root.
-
Data Analysis: Calculate the average root length for each this compound concentration. Express the results as a percentage of the control (untreated) root length. Plot the percent inhibition against the logarithm of the this compound concentration to determine the GR50 value.
Quantification of Branched-Chain Amino Acids by HPLC
This protocol outlines the general steps for measuring the levels of valine, leucine, and isoleucine in plant tissues using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Plant tissue
-
Extraction solvent (e.g., 80% ethanol or a solution of hydrochloric acid)
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Amino acid standards (valine, leucine, isoleucine)
Procedure:
-
Sample Extraction: Homogenize frozen, ground plant tissue in the extraction solvent. Centrifuge to pellet the debris and collect the supernatant.
-
Derivatization: Mix a known volume of the plant extract with the derivatization agent according to the specific derivatization protocol. This step attaches a chromophore or fluorophore to the amino acids, enabling their detection.
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the amino acids using a gradient elution with a suitable mobile phase (e.g., a gradient of acetonitrile and a buffer like sodium acetate).
-
Detect the derivatized amino acids using a fluorescence detector (for OPA) or a UV detector (for PITC) at the appropriate wavelengths.
-
-
Quantification: Identify and quantify the peaks corresponding to valine, leucine, and isoleucine by comparing their retention times and peak areas to those of the known amino acid standards.
dot
Caption: Workflow for BCAA analysis by HPLC.
Conclusion
This compound's mechanism of action is a well-defined and potent example of targeted herbicide design. Its high specificity for acetolactate synthase, a crucial enzyme in plant-specific metabolic pathways, results in efficient weed control with low direct toxicity to non-plant organisms. The downstream effects of BCAA starvation, mediated through the TOR and SnRK1 signaling pathways, provide a deeper understanding of the plant's response to this metabolic disruption. The experimental protocols detailed herein offer robust methods for further investigation into the efficacy and physiological impacts of this compound and other ALS-inhibiting herbicides. This comprehensive understanding is vital for the development of new herbicidal compounds, the management of herbicide resistance, and the advancement of plant metabolic research.
References
- 1. dejaegerlab.be [dejaegerlab.be]
- 2. HXK, SnRK1, and TOR signaling in plants: Unraveling mechanisms of stress response and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
- 4. SnRK1 and TOR: modulating growth-defense trade-offs in plant stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
The following table provides a comprehensive list of long-tail keywords tailored for researchers, scientists, and drug development professionals. These keywords are designed to target niche and specific search queries, attracting a highly relevant audience for in-depth technical guides and whitepapers on various aspects of drug discovery and development.
| Category | Long-tail Keyword |
| Preclinical Development | preclinical toxicology studies for small molecules |
| in vivo efficacy models for oncology drug discovery | |
| ADME/Tox profiling for novel biologic therapies | |
| selecting animal models for rare disease research | |
| high-throughput screening assays for kinase inhibitors | |
| GLP-compliant bioanalytical method validation | |
| developing a target product profile for preclinical candidates | |
| dose-response relationship analysis in preclinical studies | |
| challenges in preclinical to clinical translation | |
| organ-on-a-chip models for predictive toxicology | |
| Clinical Trials | adaptive clinical trial design for orphan drugs |
| patient recruitment strategies for Phase III oncology trials | |
| statistical analysis plan for a randomized controlled trial | |
| biomarker-driven patient stratification in clinical trials | |
| managing and analyzing real-world evidence in clinical research | |
| regulatory requirements for IND submission to the FDA | |
| ethical considerations in pediatric clinical trial design | |
| decentralized clinical trial implementation guide | |
| endpoint selection for neurodegenerative disease trials | |
| long-term safety and efficacy monitoring in clinical studies | |
| Bioinformatics & Computational Biology | bioinformatics tools for next-generation sequencing data analysis |
| computational modeling of protein-ligand interactions | |
| machine learning applications in drug target identification | |
| genomic data analysis for personalized medicine | |
| building and querying a biological database for drug discovery | |
| pathway analysis of transcriptomic data in cancer research | |
| predictive modeling of drug resistance mechanisms | |
| structural bioinformatics for antibody engineering | |
| integrating multi-omics data for systems biology analysis | |
| virtual screening techniques for novel compound identification | |
| Small Molecule Drug Development | lead optimization strategies for small molecule inhibitors |
| synthetic chemistry routes for complex natural products | |
| fragment-based drug discovery for novel targets | |
| physicochemical characterization of active pharmaceutical ingredients | |
| formulation development for poorly soluble small molecules | |
| process chemistry and scale-up of small molecule synthesis | |
| analytical techniques for impurity profiling in small molecules | |
| understanding structure-activity relationships (SAR) | |
| challenges in oral bioavailability of small molecule drugs | |
| regulatory guidelines for small molecule drug manufacturing[1] | |
| Biologics & Large Molecule Development | monoclonal antibody humanization and engineering techniques |
| cell line development for recombinant protein production | |
| downstream processing and purification of biologics | |
| immunogenicity assessment of therapeutic proteins | |
| formulation and stability testing of biologic drugs | |
| analytical characterization of biosimilars | |
| challenges in the development of cell and gene therapies | |
| regulatory pathways for novel biologic therapies[2] | |
| manufacturing considerations for antibody-drug conjugates | |
| long-term stability studies for monoclonal antibodies | |
| Regulatory & Quality | FDA guidelines for combination product development |
| quality by design (QbD) principles in pharmaceutical manufacturing | |
| preparing a Common Technical Document (CTD) for regulatory submission | |
| good manufacturing practice (GMP) for clinical trial materials | |
| navigating the accelerated approval pathway for oncology drugs | |
| post-marketing surveillance and pharmacovigilance requirements | |
| intellectual property strategy in early-stage drug discovery | |
| data integrity and compliance in a regulated laboratory environment | |
| risk management planning in drug development | |
| international harmonization of regulatory standards |
References
An In-depth Technical Guide to the Synthesis and Purification of Chlorsulfuron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for chlorsulfuron, a sulfonylurea herbicide. The information is compiled from various scientific literature and patents to assist researchers and professionals in the development and production of this compound. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthesis and purification workflows.
Overview of this compound Synthesis
This compound is synthesized through a multi-step process that primarily involves the reaction of two key intermediates: 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[1] The commercial production of this compound centers on the preparation of o-chlorobenzenesulfonamide, which is a precursor to the isocyanate intermediate.[2] The subsequent reaction with the triazine derivative forms the sulfonylurea linkage, resulting in the final this compound molecule.[2]
Synthesis of Intermediates
The successful synthesis of this compound relies on the efficient preparation of its key intermediates. The following sections detail the synthesis protocols for these precursors.
Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine
This triazine intermediate is synthesized from acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate. Two detailed experimental protocols with high yields have been reported.
Experimental Protocol 1:
-
A solution of 25% sodium methoxide (22 g) is added dropwise to a solution of methanol (40 mL) and acetamidine hydrochloride (9.5 g) at 10°C.
-
After stirring for 15 minutes at 10°C, 11.4 g of dimethyl N-cyanoimidocarbonate is added, resulting in an exotherm of 15°C.
-
The reaction mixture is stirred at 25°C for one hour and then heated to reflux for 15 minutes.
-
After cooling to 20°C, the mixture is poured into 200 mL of ice water.
-
The resulting crystals are filtered and washed with water, methanol, and ether.
-
The product is dried overnight in an oven at 70°C.
Experimental Protocol 2:
-
Acetamidine hydrochloride (9.5 g) is added to a pre-dissolved solution of methanol (50 mL) and KOH pellets (6.8 g) at 10°C.
-
This mixture is then added dropwise to a solution of 11.4 g of dimethyl N-cyanoimidocarbonate in 40 mL of methanol at 10°C.
-
The reaction mixture is stirred at 25°C for 2 hours.
-
The mixture is then poured into 40 mL of ice water.
-
The solid crystals are collected by filtration and washed with water and methanol.
Quantitative Data for 2-amino-4-methoxy-6-methyl-1,3,5-triazine Synthesis:
| Parameter | Protocol 1 | Protocol 2 |
| Yield | 92.8% | 84% |
| Starting Materials | Acetamidine hydrochloride, Dimethyl N-cyanoimidocarbonate, Sodium methoxide | Acetamidine hydrochloride, Dimethyl N-cyanoimidocarbonate, Potassium hydroxide |
| Solvent | Methanol | Methanol |
| Reaction Temperature | 10°C, 25°C, Reflux | 10°C, 25°C |
| Reaction Time | 1 hour 15 minutes | 2 hours |
Synthesis of 2-Chlorobenzenesulfonyl Isocyanate
This isocyanate intermediate is typically prepared via the phosgenation of o-chlorobenzenesulfonamide.
Experimental Protocol:
-
A suspension of 191.6 g of o-chlorobenzenesulfonamide in 500 ml of xylene is dried by azeotropically removing any moisture.
-
2.0 g of triethylamine and 20 g of butyl isocyanate are added, and the mixture is refluxed for 15 minutes.
-
Phosgene (105 g) is introduced over 2.5 hours, maintaining the temperature at 133°-135°C.
-
The reaction mass is then refluxed to a temperature of 142°C.
-
After cooling to room temperature and filtration, the solvent and butyl isocyanate are removed under vacuum.
-
The residue is distilled to yield the final product.
Quantitative Data for 2-Chlorobenzenesulfonyl Isocyanate Synthesis:
| Parameter | Value |
| Yield | 90.0% |
| Starting Materials | o-Chlorobenzenesulfonamide, Phosgene, Butyl isocyanate, Triethylamine |
| Solvent | Xylene |
| Reaction Temperature | 133°-135°C, 142°C |
| Reaction Time | 2.5 hours + reflux time |
| Purification Method | Distillation |
| Boiling Point | 96°C at 0.5 mm Hg |
Final Synthesis of this compound
The final step in the synthesis of this compound involves the reaction of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Experimental Protocol:
-
In a suitable reaction vessel, 2-amino-4-methoxy-6-methyl-1,3,5-triazine is dissolved in an inert solvent such as toluene.
-
2-Chlorobenzenesulfonyl isocyanate is added to the solution.
-
The reaction mixture is heated to approximately 50°C and maintained at this temperature for about 3 hours.
-
After the reaction is complete, the mixture is cooled.
-
The crude product is collected by filtration and then subjected to purification.
Quantitative Data for this compound Synthesis (from patent literature):
| Parameter | Value |
| Reported Yield | 64.33% |
| Reported Purity | 93 ± 2% |
| Reactants | 2-amino-4-methoxy-6-methyl-1,3,5-triazine, 2-Chlorobenzenesulfonyl isocyanate |
| Solvent | Toluene |
| Reaction Temperature | ~50°C |
| Reaction Time | 3 hours |
Purification of this compound
Purification of the final this compound product is crucial to achieve the desired purity for its intended application. Recrystallization is a common method for purifying solid organic compounds.
Recrystallization Protocol:
A specific recrystallization protocol for this compound is not explicitly detailed in the searched literature. The following is a general procedure for recrystallization that can be adapted.
-
Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on solubility data, solvents such as acetone, dichloromethane, or methanol could be potential candidates for recrystallization. A solvent system (a mixture of two or more solvents) may also be employed.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collection of Crystals: The formed crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried to remove any residual solvent.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for determining the purity of this compound.
HPLC Method Protocol:
The following is a representative HPLC method compiled from various sources for the analysis of sulfonylurea herbicides.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the specific separation requirements.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance, such as 230 nm or 240 nm.
-
Sample Preparation: A known concentration of the purified this compound is dissolved in a suitable solvent (e.g., acetonitrile) and filtered before injection.
-
Quantification: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Visualizing the Synthesis and Purification Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the synthesis and purification of this compound.
Caption: Chemical synthesis pathway of this compound.
Caption: General workflow for the purification of this compound by recrystallization.
References
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
A deep dive into the specific intentions of researchers, scientists, and drug development professionals is critical for creating high-impact technical content. This guide categorizes these intents into five key areas, providing a framework for developing in-depth technical guides and whitepapers that resonate with this expert audience. By aligning content with these specific needs, from understanding fundamental mechanisms to replicating and troubleshooting complex experiments, we can more effectively bridge the gap between information and innovation.
To illustrate this framework, we will focus on a critical signaling pathway in drug discovery, the PI3K/Akt pathway, and a cornerstone experimental technique used to study it: Western blotting for protein phosphorylation.
Intent: Fundamental Pathway Comprehension
Researchers with this intent are seeking a foundational understanding of a biological pathway's components, interactions, and overall function. The content should provide a clear and comprehensive overview that serves as a knowledge base.
Keywords: PI3K/Akt pathway mechanism, Akt signaling explained, PI3K pathway components, mTOR signaling overview, PTEN function in Akt pathway
Data Presentation: Key Proteins in the PI3K/Akt Signaling Pathway
| Protein Family | Key Proteins | Primary Function |
| Receptor Tyrosine Kinases (RTKs) | EGFR, PDGFR, VEGFR | Bind to extracellular ligands (e.g., growth factors) to initiate the signaling cascade. |
| Phosphoinositide 3-kinases (PI3Ks) | p110α, p110β, p110δ | Catalyze the phosphorylation of PIP2 to PIP3, a key second messenger.[1][2] |
| Lipid Phosphatases | PTEN | Dephosphorylates PIP3 to PIP2, acting as a negative regulator of the pathway.[1][3] |
| Serine/Threonine Kinases | Akt (PKB), PDK1, mTOR | Mediate downstream signaling, promoting cell survival, growth, and proliferation.[4] |
| Downstream Effectors | GSK3β, FOXO1, Bad | Regulated by Akt phosphorylation to control various cellular processes. |
Mandatory Visualization: The PI3K/Akt Signaling Pathway
Intent: Experimental Protocol Replication
Here, the researcher's goal is to find a detailed, step-by-step protocol for a key experiment that they can replicate in their own lab to investigate the pathway.
Keywords: Western blot protocol for phospho-Akt, p-Akt western blot method, protein phosphorylation detection protocol, cell lysis for kinase assay, antibody incubation conditions
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
-
Sample Preparation and Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with appropriate stimuli (e.g., growth factors) or inhibitors to modulate the PI3K/Akt pathway.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or casein in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Milk can sometimes interfere with phospho-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Mandatory Visualization: Western Blot Workflow
Intent: Quantitative Data Analysis and Comparison
This intent is driven by the need for specific, quantifiable data to validate experimental results, compare the efficacy of different treatments, or understand the magnitude of a biological effect.
Keywords: Akt phosphorylation quantification, kinase assay data, IC50 values for PI3K inhibitors, western blot band densitometry, dose-response curve analysis
Data Presentation: Quantifying PI3K Inhibitor Efficacy
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| Inhibitor A | PI3Kα | In Vitro Kinase Assay | N/A | 1.5 |
| Inhibitor A | PI3Kα | Cell-Based Assay | MCF-7 | 12.8 |
| Inhibitor B | Pan-PI3K | In Vitro Kinase Assay | N/A | 5.2 |
| Inhibitor B | Pan-PI3K | Cell-Based Assay | PC-3 | 25.6 |
| Inhibitor C | mTOR | In Vitro Kinase Assay | N/A | 0.8 |
| Inhibitor C | mTOR | Cell-Based Assay | U87-MG | 7.3 |
Experimental Protocol: In Vitro Kinase Activity Assay
-
Assay Setup:
-
Prepare a reaction buffer containing ATP and a specific substrate for the kinase of interest (e.g., a peptide substrate for Akt).
-
Add the purified recombinant kinase enzyme to the buffer.
-
Dispense the kinase-substrate mixture into a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test inhibitor compounds.
-
Add the diluted compounds to the wells of the assay plate. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
-
Reaction and Detection:
-
Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Stop the reaction after a defined time point.
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a sigmoidal dose-response model.
-
Mandatory Visualization: Dose-Response Curve Logic
Intent: Tool and Reagent Selection
Researchers with this intent are looking for specific information about the materials and methods used in an experiment so they can source the same or equivalent products for their own work.
Keywords: phospho-Akt antibody clone, best antibody for p-Akt western, RIPA buffer composition, commercial kinase assay kits, PVDF membrane supplier
Data Presentation: Reagents and Materials for Western Blot Analysis
| Reagent/Material | Supplier | Catalog Number | Key Specification |
| Anti-phospho-Akt (Ser473) Antibody | Cell Signaling Technology | #4060 | Rabbit monoclonal |
| Anti-Akt (pan) Antibody | Cell Signaling Technology | #4691 | Rabbit monoclonal |
| HRP-linked Anti-rabbit IgG | Cell Signaling Technology | #7074 | Goat polyclonal |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 | Halt™ Cocktail (100X) |
| PVDF Membrane | Millipore | IPVH00010 | Immobilon-P, 0.45 µm |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 | SuperSignal™ West Pico PLUS |
Experimental Protocol: Antibody Validation by Phosphatase Treatment
-
Sample Preparation:
-
Prepare two identical protein lysates from cells known to have high levels of Akt phosphorylation (e.g., growth factor-stimulated cells).
-
-
Phosphatase Treatment:
-
Treat one of the lysates with a broad-spectrum phosphatase, such as Lambda Protein Phosphatase (λ-PPase), according to the manufacturer's instructions.
-
Incubate the other lysate with the phosphatase buffer alone as a negative control.
-
-
Western Blot Analysis:
-
Perform Western blotting on both the treated and untreated lysates as described in the "Experimental Protocol Replication" section.
-
Probe the membrane with the phospho-specific Akt antibody.
-
-
Result Interpretation:
-
A valid phospho-specific antibody should show a strong band in the untreated sample and a significantly reduced or absent band in the phosphatase-treated sample.
-
As a loading control, the membrane can be stripped and re-probed with an antibody against total Akt, which should show a similar band intensity in both lanes.
-
Mandatory Visualization: Antibody Specificity Validation Workflow
Intent: Troubleshooting and Optimization
This intent is characteristic of a researcher who has encountered a problem with an experiment or is seeking to improve the quality of their results. The content should anticipate common issues and provide clear solutions.
Keywords: high background western blot, no signal phospho-Akt western, western blot troubleshooting, optimizing antibody concentration, weak kinase assay signal
Data Presentation: Common Western Blot Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk); Titrate the primary antibody to determine the optimal concentration; Increase the number and duration of wash steps. |
| No Signal or Weak Signal | Low abundance of target protein; Inactive secondary antibody; Insufficient phosphorylation; Phosphatase activity in lysate. | Load more protein per lane; Use a fresh aliquot of secondary antibody; Confirm stimulation of the pathway; Always use fresh phosphatase inhibitors in the lysis buffer. |
| Non-specific Bands | Primary antibody is not specific; Antibody concentration is too high; Cross-reactivity of the secondary antibody. | Validate the primary antibody with positive and negative controls; Decrease the primary antibody concentration; Use a pre-adsorbed secondary antibody. |
| Splotchy or Uneven Bands | Air bubbles during protein transfer; Uneven drying of the membrane; Aggregated antibody. | Ensure no air bubbles are trapped between the gel and membrane during transfer; Keep the membrane moist at all times; Centrifuge the antibody solution before use. |
Experimental Protocol: Optimizing Primary Antibody Concentration (Dot Blot)
-
Membrane Preparation:
-
Cut a small strip of PVDF or nitrocellulose membrane.
-
Prepare serial dilutions of your protein lysate (e.g., from 10 µg to 0.1 µg).
-
Spot 1-2 µL of each dilution onto the membrane strip, creating a series of dots. Let the spots dry completely.
-
-
Blocking and Antibody Incubation:
-
Block the membrane strip as you would for a standard Western blot.
-
Prepare several different dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).
-
Cut the membrane strip into smaller pieces, ensuring each piece has the full range of protein dilutions.
-
Incubate each small strip in a different primary antibody dilution.
-
-
Washing and Detection:
-
Wash all membrane pieces and incubate them with the same concentration of secondary antibody.
-
Perform the ECL detection step on all pieces simultaneously.
-
-
Analysis:
-
Compare the signal intensity and background across the different antibody dilutions. The optimal dilution is the one that provides a strong signal on the highest protein dilutions with the lowest background.
-
Mandatory Visualization: Troubleshooting Logic for High Background
References
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP (Poly ADP-ribose polymerase) inhibitor in cancer research and therapy. This document details the compound's mechanism of action, key experimental protocols for its evaluation, and a summary of its clinical efficacy and toxicity, with a focus on its application in cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those with BRCA1 and BRCA2 mutations.
Core Mechanism of Action: Synthetic Lethality
Olaparib is a potent inhibitor of the PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The primary mechanism of action of Olaparib is the induction of "synthetic lethality" in cancer cells with deficient homologous recombination repair (HRR) pathways, often due to mutations in genes like BRCA1 and BRCA2[1][2].
In normal cells, SSBs are efficiently repaired by the PARP-mediated BER pathway. If these SSBs persist and are encountered by the replication fork during DNA replication, they can lead to the formation of more cytotoxic double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity HRR pathway, which involves proteins such as BRCA1 and BRCA2.
In cancer cells with a defective HRR pathway (e.g., those with BRCA1/2 mutations), the repair of DSBs is compromised. When Olaparib inhibits PARP, SSBs accumulate and are converted to DSBs during replication. The inability of these HRR-deficient cells to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells with functional HRR, is the essence of synthetic lethality.
Beyond catalytic inhibition, a critical aspect of Olaparib's mechanism is "PARP trapping"[1]. Olaparib not only blocks the enzymatic activity of PARP but also traps the PARP enzyme on the DNA at the site of the SSB. This trapped PARP-DNA complex is a physical obstruction to DNA replication and transcription, further enhancing the cytotoxic effect.
Quantitative Data from Key Clinical Trials
The clinical development of Olaparib has been marked by several landmark trials that have established its efficacy and safety profile in various cancer types. Below are summary tables of quantitative data from the SOLO-1, PAOLA-1, and PROfound trials.
Efficacy Data
| Trial | Indication | Treatment Arm | Control Arm | Primary Endpoint (Median) | Hazard Ratio (95% CI) | Key Secondary Endpoint (Overall Survival - Median) | Hazard Ratio (95% CI) |
| SOLO-1 [3][4] | First-line maintenance for BRCA-mutated advanced ovarian cancer | Olaparib | Placebo | Progression-Free Survival (PFS): Not Reached | 0.30 (0.23–0.41) | Not Reached | 0.55 (0.40–0.76) at 7-year follow-up |
| PAOLA-1 | First-line maintenance for advanced ovarian cancer (in combination with bevacizumab) | Olaparib + Bevacizumab | Placebo + Bevacizumab | PFS (HRD-positive): 37.2 months | 0.33 (0.25–0.45) | 75.2 months (HRD-positive, BRCA-mutated) | 0.62 (0.45–0.85) in HRD-positive population |
| PROfound | Metastatic castration-resistant prostate cancer with HRR gene alterations (BRCA1/2, ATM) | Olaparib | Enzalutamide or Abiraterone | Radiographic PFS (Cohort A): 7.4 months | 0.34 (0.25–0.47) | 19.1 months (Cohort A) | 0.69 (0.50–0.97) in Cohort A |
Common Adverse Events (Grade ≥3)
| Adverse Event | SOLO-1 (Olaparib) | PAOLA-1 (Olaparib + Bevacizumab) | PROfound (Olaparib) |
| Anemia | 22% | 17% | 22% |
| Nausea | 2% | 2.4% | 2% |
| Fatigue/Asthenia | 4% | 5% | 3% |
| Neutropenia | 8% | Not Reported in detail | 4% |
| Vomiting | 2% | 1.7% | 2% |
| Diarrhea | 2% | Not Reported in detail | 1% |
| Thrombocytopenia | 1% | Not Reported in detail | 1% |
| Hypertension | Not a common Grade ≥3 event | 19% | Not a common Grade ≥3 event |
| Venous Thromboembolism | Not a common Grade ≥3 event | 5% | 7% |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effect of Olaparib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Olaparib (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with increasing concentrations of Olaparib (e.g., 1.5, 5, 10 µM) for the desired duration (e.g., 72 or 144 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 550-590 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
PARP Trapping Assay
This assay quantifies the ability of Olaparib to trap PARP enzymes on DNA.
Materials:
-
Cancer cell lines
-
Olaparib
-
Methyl methanesulfonate (MMS) (optional, as a DNA damaging agent)
-
Cell lysis buffer
-
Chromatin fractionation buffers
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against PARP1 and Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of Olaparib for a specified time (e.g., 4 hours). An untreated control should be included. Co-treatment with a low dose of MMS can enhance the trapping signal.
-
Harvest the cells and perform chromatin fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.
-
Quantify the protein concentration of the chromatin fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against Histone H3 as a loading control for the chromatin fraction.
-
Quantify the band intensities to determine the amount of trapped PARP1 relative to the loading control.
Signaling Pathways and Experimental Workflows
Synthetic Lethality in BRCA-Deficient Cells
Caption: Synthetic lethality mechanism of Olaparib.
Experimental Workflow for Olaparib Evaluation
Caption: A typical experimental workflow for evaluating Olaparib.
Conclusion
Olaparib has revolutionized the treatment landscape for patients with cancers harboring HRR deficiencies, particularly BRCA mutations. Its mechanism of action, centered on the principle of synthetic lethality and PARP trapping, provides a targeted therapeutic approach. The extensive clinical data from trials such as SOLO-1, PAOLA-1, and PROfound have solidified its role in the management of ovarian and prostate cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation of Olaparib and the development of novel combination therapies to further enhance its anti-cancer activity and overcome resistance. As our understanding of the molecular intricacies of DNA repair pathways deepens, the applications for PARP inhibitors like Olaparib are likely to expand, offering hope to a broader range of patients.
References
Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.
Please specify the compound of interest for your technical guide. The current request uses the placeholder "This Compound," which is too general to provide a specific and useful response.
Once you provide the name of the compound, I can proceed with:
-
Targeted Google Searches: I will conduct in-depth searches for troubleshooting techniques, optimization strategies, and refined experimental methods specifically related to the compound you name.
-
Content Generation: I will then create a comprehensive technical guide that includes:
-
Troubleshooting & Optimization Keywords: Addressing challenges and process improvements.
-
Data Presentation: Summarizing quantitative data in structured tables.
-
Detailed Experimental Protocols: Providing clear methodologies for key experiments.
-
Mandatory Visualizations: Creating diagrams for signaling pathways, workflows, or logical relationships using Graphviz (DOT language) with the specified formatting and color palette.
-
I am ready to assist you as soon as you provide the necessary information.
Chlorsulfuron in Weeds: A Technical Guide to Uptake, Translocation, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of chlorsulfuron in various weed species. This compound is a sulfonylurea herbicide that selectively controls broadleaf weeds and some grasses in cereal crops.[1][2] Its efficacy is intrinsically linked to its absorption by the plant, movement to its site of action, and the plant's ability to metabolize it into non-toxic compounds. Understanding these processes is critical for optimizing herbicide performance, managing herbicide resistance, and developing new weed control strategies.
Mode of Action: Inhibition of Acetolactate Synthase
This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[3] By blocking ALS, this compound disrupts protein synthesis and cell division, ultimately leading to plant death. This targeted action on an enzyme pathway present in plants but not in animals contributes to its low mammalian toxicity.
The inhibition of ALS triggers a cascade of physiological responses within the plant. The depletion of essential amino acids is a primary driver of the herbicidal effect. Supplementation with valine and isoleucine has been shown to alleviate the growth-inhibiting effects of this compound in sensitive plants, confirming the critical role of this pathway.
Uptake and Translocation: The Journey to the Target Site
For this compound to be effective, it must first be absorbed by the weed and then translocated to the meristematic tissues where ALS is most active. This compound can be absorbed through both the foliage and the roots.
Foliar Uptake: Following foliar application, this compound penetrates the leaf cuticle and enters the plant's vascular system. The efficiency of foliar absorption can vary significantly between weed species, influenced by factors such as leaf wax composition, stomatal density, and environmental conditions.
Root Uptake: When applied to the soil, this compound is absorbed by the roots and then transported upwards to the shoots via the xylem. The uptake from the soil is influenced by soil pH and organic matter content.
Once inside the plant, this compound is primarily translocated via the phloem, moving from the source (leaves) to the sinks (growing points). However, the extent of translocation can be limited in some species.
Quantitative Data on Uptake and Translocation
The following table summarizes quantitative data on the uptake and translocation of this compound in various weed species from published studies. These studies typically utilize radiolabeled this compound (¹⁴C-chlorsulfuron) to trace its movement within the plant.
| Weed Species | Application Method | Time After Treatment (h) | Uptake (% of Applied) | Translocation (% of Absorbed) | Reference |
| Canada thistle (Cirsium arvense) | Foliar | 48 | 39 | 10 (out of treated leaf) | |
| Perennial sowthistle (Sonchus arvensis) | Foliar | 144 | - | 5 (to roots and root buds) | |
| Bladder campion (Silene vulgaris) | Foliar | 72 | 69 | 10 (out of treated leaf) |
Note: Data are compiled from different studies and experimental conditions may vary.
Metabolism: The Basis of Selectivity and Resistance
The ability of a plant to metabolize this compound is a key determinant of its susceptibility. Tolerant crops like wheat can rapidly detoxify this compound, while sensitive weeds metabolize it much more slowly, allowing the herbicide to reach its target site at lethal concentrations.
The primary metabolic pathway for this compound in tolerant plants involves hydroxylation of the phenyl ring, followed by conjugation with glucose to form a non-toxic glycoside. This process is primarily mediated by cytochrome P450 monooxygenases (P450s).
Herbicide resistance in weeds can evolve through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This involves mutations in the ALS gene that alter the enzyme's structure, preventing this compound from binding effectively.
-
Non-Target-Site Resistance (NTSR): This is often due to enhanced metabolism of the herbicide. Resistant weed biotypes may exhibit increased expression or activity of P450 enzymes, leading to rapid detoxification of this compound before it can exert its effect.
Comparative Metabolism in Susceptible vs. Resistant Biotypes
| Weed Species Biotype | Time After Treatment (h) | Parent this compound Remaining (% of Absorbed) | Metabolic Mechanism | Reference |
| Eastern black nightshade (Solanum ptychanthum) - Susceptible | 72 | 92.9 | Slow metabolism | |
| Eastern black nightshade (Solanum ptychanthum) - Tolerant | 24 | 30.1 | Rapid hydroxylation and conjugation | |
| Velvetleaf (Abutilon theophrasti) - Susceptible | 72 | 92.9 | Slow metabolism |
Experimental Protocols
The study of this compound uptake, translocation, and metabolism in weeds relies on precise experimental methodologies. The use of radiolabeled herbicides, typically ¹⁴C-chlorsulfuron, is a cornerstone of this research.
Protocol for ¹⁴C-Chlorsulfuron Foliar Uptake and Translocation Study
This protocol outlines a general procedure for assessing the foliar absorption and movement of this compound in a weed species.
1. Plant Material and Growth Conditions:
- Grow the selected weed species from seed in pots containing a suitable growth medium.
- Maintain plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod to ensure uniformity.
- Treat plants at a consistent growth stage (e.g., 4-6 leaf stage).
2. Preparation of Treatment Solution:
- Prepare a stock solution of ¹⁴C-chlorsulfuron of known specific activity.
- Dilute the stock solution with a formulated (commercial) this compound solution to the desired application rate and specific activity. The final solution should mimic a field application spray mixture.
3. Herbicide Application:
- Apply a precise volume (e.g., 10 µL) of the ¹⁴C-chlorsulfuron solution to the adaxial surface of a fully expanded leaf using a microsyringe.
- Apply the solution as small, discrete droplets to a defined area of the leaf.
- Include a non-ionic surfactant in the treatment solution if it is part of the commercial formulation or recommended for use.
4. Harvesting and Sample Processing:
- Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).
- At each harvest, carefully excise the treated leaf.
- Wash the treated leaf with a solution (e.g., water:acetone, 1:1 v/v) to remove any unabsorbed ¹⁴C-chlorsulfuron from the leaf surface.
- Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
5. Quantification of Radioactivity:
- Dry the plant sections to a constant weight.
- Combust the dried plant samples in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.
- Trap the ¹⁴CO₂ in a scintillation cocktail.
- Quantify the radioactivity in the leaf wash and each plant section using a liquid scintillation counter (LSC).
6. Data Analysis:
- Calculate the amount of this compound absorbed as the total radioactivity recovered in the plant (all sections) as a percentage of the total radioactivity applied.
- Calculate translocation as the radioactivity in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.
Protocol for Analysis of this compound and its Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying this compound and its metabolites.
1. Sample Extraction:
- Homogenize plant tissue samples in a suitable extraction solvent (e.g., acetonitrile:water).
- Centrifuge the homogenate to pellet solid debris.
- Collect the supernatant containing this compound and its metabolites.
2. Solid-Phase Extraction (SPE) Cleanup (if necessary):
- Pass the crude extract through an SPE cartridge to remove interfering compounds.
- Elute the analytes of interest from the cartridge with an appropriate solvent.
3. HPLC Analysis:
- Inject the purified extract onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
- Use a mobile phase gradient (e.g., acetonitrile and water with a pH modifier like formic acid) to separate this compound from its metabolites.
- Detect the compounds using a UV detector or a mass spectrometer (LC-MS) for greater sensitivity and specificity.
4. Quantification:
- Prepare calibration standards of this compound and any available metabolite standards.
- Generate a calibration curve by plotting peak area against concentration.
- Determine the concentration of this compound and its metabolites in the plant extracts by comparing their peak areas to the calibration curve.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships related to this compound's action in weeds.
References
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
This guide provides a comprehensive framework for the validation and comparative analysis of novel chemical compounds within the drug discovery pipeline. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, guidelines for data presentation, and a focus on the visualization of complex biological processes.
Introduction
The successful development of a novel therapeutic agent hinges on rigorous validation of its biological activity and a thorough comparison against existing standards or alternative compounds. This process involves a multi-faceted approach, encompassing in vitro and in vivo testing to establish efficacy, toxicity, and mechanism of action.[1][2] This guide outlines the critical steps and methodologies required to build a robust data package for a promising lead compound.
Compound Validation Workflow
The validation of a novel compound follows a structured progression from initial screening to in-depth mechanistic studies. The following workflow provides a logical sequence for these activities.
A typical workflow for validating a novel compound.
Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of compound validation. The following sections provide methodologies for essential in vitro assays.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for assessing the cytotoxic potential of a compound.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
WST-1 Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability relative to the control.
Target Engagement Assays
Confirming that the compound interacts with its intended target is crucial.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble and aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Comparative Analysis
A key aspect of validation is to compare the novel compound against a reference compound or other relevant molecules. This comparison should encompass efficacy, potency, selectivity, and toxicity.
Data Presentation for Comparison
Quantitative data should be summarized in clear and well-structured tables to facilitate easy comparison.
Table 1: Comparative In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |
| Novel Compound X | 15 | >10,000 | 1,500 | >667 |
| Reference Compound Y | 50 | 500 | 2,000 | 10 |
Table 2: Comparative Cytotoxicity in Different Cell Lines
| Compound | Cell Line 1 CC50 (µM) | Cell Line 2 CC50 (µM) | Therapeutic Index (CC50 / IC50) |
| Novel Compound X | >100 | 75 | >6667 |
| Reference Compound Y | 25 | 30 | 500 |
Signaling Pathway Analysis
Understanding the impact of the compound on cellular signaling pathways is essential for elucidating its mechanism of action.
Visualizing Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed mechanism of action.
Example: Inhibition of a Kinase Signaling Pathway
The following diagram illustrates how a novel inhibitor blocks a specific kinase cascade.
Inhibition of the Kinase A signaling cascade by a novel inhibitor.
Conclusion
The validation and comparative analysis of a novel compound is a data-driven process that requires meticulous experimental execution and clear data presentation. By following the protocols and guidelines outlined in this technical guide, researchers can build a compelling case for the therapeutic potential of their lead compounds, paving the way for further development. The use of structured data tables and clear visual diagrams is paramount for communicating complex findings effectively to a scientific audience.
References
Microbial Degradation of Chlorsulfuron in Soil: A Technical Guide
An in-depth exploration of the microbial pathways, experimental methodologies, and quantitative data related to the biodegradation of the sulfonylurea herbicide Chlorsulfuron in the soil environment.
For Researchers, Scientists, and Drug Development Professionals
The sulfonylurea herbicide this compound, while effective for weed control, can persist in the soil, potentially impacting subsequent crops and the broader ecosystem. Understanding its degradation, particularly through microbial action, is crucial for environmental risk assessment and the development of sustainable agricultural practices. This technical guide provides a comprehensive overview of the microbial degradation pathways of this compound in soil, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.
Core Degradation Pathways: A Microbial Perspective
The microbial degradation of this compound in soil is a multifaceted process primarily driven by bacteria and fungi. The principal transformation involves the cleavage of the sulfonylurea bridge, a key structural component of the herbicide. Additionally, hydroxylation and demethylation have been identified as secondary microbial degradation pathways.
The primary microbial degradation of this compound proceeds via the cleavage of the sulfonylurea bridge, yielding two main metabolites: 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[1] This breakdown is a critical step in the detoxification of the herbicide in the soil environment.
Several microbial species have been identified as capable of degrading this compound. Notably, the soil actinomycete Streptomyces griseolus, and the fungi Aspergillus niger and Penicillium sp. have demonstrated the ability to metabolize 14C-labeled this compound in pure cultures.[1] Furthermore, strains of Pseudomonas fluorescens have been shown to degrade this compound, particularly under co-metabolic conditions.
Beyond the primary cleavage, other microbial transformations contribute to the breakdown of this compound. Aspergillus niger has been observed to hydroxylate the aromatic ring of this compound.[2] In a different pathway, Pseudomonas fluorescens is capable of demethylating the methoxy group on the triazine ring.
It is important to note that chemical hydrolysis also plays a significant role in this compound degradation, especially in acidic soils.[1] The interplay between microbial and chemical degradation is a key factor in the overall persistence of the herbicide.
dot
Caption: Microbial degradation pathways of this compound in soil.
Quantitative Analysis of this compound Degradation
The rate of this compound degradation in soil, often expressed as its half-life (DT50), is influenced by a variety of factors including soil type, pH, temperature, and microbial activity. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Soil Type | pH | Temperature (°C) | Half-life (DT50) (days) | Sterilization | Reference |
| Silt Loam | 5.9 | 30 | 5 | Non-sterile | [2] |
| Silt Loam | 5.9 | 30 | 21 | Sterile | |
| Sandy Loam | 6.5 | 30 | 15 | Non-sterile | |
| Sandy Loam | 6.5 | 30 | 28 | Sterile | |
| Silt Loam | 8.0 | 30 | 5 | Non-sterile | |
| Silt Loam | 8.0 | 30 | 28 | Sterile | |
| Silty Clay Loam | 5.6 | Not Specified | 13.3 | Not Specified | |
| Silty Clay Loam | 7.5 | Not Specified | 70 | Not Specified | |
| Sandy Loam | 5.7 | 10 | 38 | Field Conditions | |
| Sandy Loam | 5.7 | 20 | 22-38 | Field Conditions | |
| Sandy Loam | 5.7 | 30 | 22 | Field Conditions | |
| Rago Silty Clay Loam | 7.7 | 10 | 231.7 | Not Specified | |
| Rago Silty Clay Loam | 7.7 | 20 | 136.6 | Not Specified | |
| Rago Silty Clay Loam | 7.7 | 40 | 63.0 | Not Specified | |
| Acidic Soil | 5.46 | 25 | 17.64 | Not Specified | |
| Alkaline Soil | 8.39 | 25 | 157.53 | Not Specified |
Experimental Protocols
Soil Incubation Study for this compound Degradation
This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil under controlled conditions.
a. Soil Preparation and Sterilization:
-
Soil Collection: Collect fresh soil from the desired field location. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterization: Analyze the soil for key properties such as pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.
-
Sterilization (for abiotic control):
-
Autoclaving: Place soil in autoclave-safe bags or containers. Autoclave at 121°C and 15 psi for 30-60 minutes. Repeat the process for 2-3 consecutive days to ensure sterility. Note that autoclaving can alter soil properties.
-
Gamma Irradiation: An alternative that may cause fewer changes to soil chemistry is gamma irradiation at a dose of 25-50 kGy.
-
b. Inoculum Preparation (for bioaugmentation studies):
-
Isolation of Degrading Microorganisms: Isolate this compound-degrading bacteria or fungi from contaminated soil using enrichment culture techniques. This involves incubating soil samples in a minimal salt medium with this compound as the sole carbon source.
-
Inoculum Culture: Grow the isolated microbial strains in a suitable liquid medium (e.g., nutrient broth for bacteria, potato dextrose broth for fungi) to a desired cell density (e.g., 10^8 CFU/mL).
-
Application: Inoculate the non-sterile soil with the microbial culture. A common approach is to add a specific volume of the liquid culture to the soil to achieve a target moisture content and microbial population.
c. Incubation:
-
Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Apply the solution to the soil samples to achieve the desired concentration. Allow the solvent to evaporate before adjusting the moisture content.
-
Moisture Adjustment: Adjust the soil moisture content to a percentage of its water-holding capacity (e.g., 60-75%).
-
Incubation Conditions: Place the soil samples in incubation chambers (e.g., glass jars with loose caps to allow for air exchange) in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days). Store the samples frozen (e.g., -20°C) until analysis.
dot
Caption: Workflow for a soil incubation study of this compound degradation.
Extraction and HPLC Analysis of this compound and its Metabolites
This protocol provides a general procedure for the extraction and quantification of this compound and its primary metabolites from soil samples.
a. Extraction:
-
Solvent System: A common extraction solvent is a mixture of acetonitrile and an aqueous buffer, such as 0.1 M ammonium carbonate (e.g., in a 1:1 or 9:1 v/v ratio).
-
Procedure:
-
Weigh a subsample of the soil (e.g., 7.5 g) into a centrifuge tube.
-
Add the extraction solvent (e.g., 15 mL).
-
Shake vigorously or use a mechanical shaker for a defined period (e.g., 30 minutes).
-
Centrifuge the samples (e.g., at 3000 rpm for 10 minutes) to separate the soil particles.
-
Collect the supernatant for analysis.
-
-
Clean-up (optional): For complex soil matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
b. HPLC-UV Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or formic acid).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound and its metabolites have significant absorption (e.g., 230-245 nm).
-
Quantification: Prepare a standard curve using analytical standards of this compound and its metabolites.
c. LC-MS/MS for Confirmation and Identification:
-
For unambiguous identification and sensitive quantification of metabolites, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
-
The mobile phase is often similar to that used for HPLC-UV.
-
The mass spectrometer is operated in a mode that allows for the selection of the parent ion and the detection of specific fragment ions (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM), providing high selectivity and sensitivity.
Further Research and Considerations
While significant progress has been made in understanding the microbial degradation of this compound, several areas warrant further investigation. The specific enzymes responsible for the cleavage of the sulfonylurea bridge and other transformations need to be isolated and characterized. A more detailed understanding of the complete degradation pathway, including the fate of the primary metabolites, 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine, is also required. Furthermore, the influence of complex microbial communities and their interactions on the degradation of this compound in different soil ecosystems remains an important area of research.
References
A Comprehensive Technical Guide to Chlorsulfuron for Scientific Researchers
This guide provides an in-depth overview of the sulfonylurea herbicide this compound, tailored for researchers, scientists, and professionals in drug and herbicide development. It covers a range of topics from its molecular mechanism to its environmental impact, supported by quantitative data, detailed experimental protocols, and a curated list of long-tail keywords for further research.
SEO-Driven, Long-Tail Keywords for this compound Research
To facilitate targeted literature searches and improve the discoverability of related research, the following list of specific, long-tail keywords is provided:
-
This compound mechanism of action on acetolactate synthase
-
Inhibition kinetics of this compound on plant ALS enzyme
-
Environmental fate and degradation of this compound in alkaline soils
-
This compound soil persistence and carryover injury to rotational crops
-
Analytical methods for this compound residue detection in water
-
HPLC-MS/MS protocol for quantitative analysis of this compound
-
This compound resistance mechanisms in broadleaf weeds
-
Ecotoxicological effects of this compound on non-target aquatic plants
-
Bioassay development for detecting this compound phytotoxicity
-
Branched-chain amino acid biosynthesis pathway as a herbicide target
-
Impact of soil pH on the hydrolysis and half-life of this compound
-
Microbial degradation pathways of sulfonylurea herbicides
-
Developing this compound analogs with improved degradation profiles
-
Protocol for in vivo acetolactate synthase (ALS) activity assay
-
This compound's effect on submerged aquatic macrophytes like Potamogeton pectinatus
Introduction and Chemical Properties
This compound, with the chemical formula C₁₂H₁₂ClN₅O₄S, is a selective, systemic sulfonylurea herbicide.[1] It is primarily used for the control of broadleaf weeds and some grasses in cereal crops like wheat and barley.[2] this compound is absorbed through both the roots and foliage and translocates throughout the plant, accumulating in the growing points.[3] Its efficacy at low application rates (typically 15-30 grams of active ingredient per hectare) makes it a potent tool in agriculture.[2]
Mechanism of Action
The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. This pathway is essential for protein synthesis and overall plant growth and is present in plants and microorganisms but absent in animals, which accounts for the herbicide's low mammalian toxicity.
By inhibiting ALS, this compound blocks the production of these essential amino acids, leading to a cessation of cell division and plant growth. Symptoms of exposure in susceptible plants include stunted growth, chlorosis, and eventual death. This compound has been shown to be a noncompetitive inhibitor of ALS with respect to its substrate, pyruvate, with a final steady-state dissociation constant (Ki) estimated at 3 nanomolar, indicating a very high affinity for the enzyme.
Signaling Pathway: Branched-Chain Amino Acid (BCAA) Biosynthesis
The following diagram illustrates the BCAA biosynthesis pathway in plants and pinpoints the inhibitory action of this compound. The pathway starts with pyruvate and 2-oxobutanoate and involves a series of enzymatic steps to produce isoleucine, valine, and leucine.
Caption: Inhibition of Acetolactate Synthase (ALS) by this compound in the BCAA pathway.
Environmental Fate and Ecotoxicology
The persistence and mobility of this compound in the environment are of significant concern for non-target organisms and rotational crops. Its degradation is primarily influenced by soil pH and microbial activity.
Degradation in Soil
This compound degradation is highly dependent on soil pH. Chemical hydrolysis is the dominant degradation pathway in acidic soils, while microbial degradation is the main pathway in neutral to alkaline soils. The herbicide is significantly more persistent in alkaline soils. This pH-dependent persistence has implications for crop rotation, as residues can harm sensitive subsequent crops.
| Soil pH | Temperature (°C) | Half-Life (DT₅₀) | Reference |
| 5.6 | 25 | 1.9 weeks (13.3 days) | |
| 6.2 | 20 | 38.1 - 88.5 days | |
| 7.1 | 20 | 56.0 - 105.0 days | |
| 7.4 | Not Specified | 124 days | |
| 8.1 | 20 | 143.3 - 144 days | |
| 8.39 | Not Specified | 158 days |
Table 1: Reported half-life (DT₅₀) of this compound in soil under various pH and temperature conditions.
Ecotoxicity
This compound exhibits low acute toxicity to mammals, birds, and fish. However, it is very highly toxic to certain non-target terrestrial and aquatic plants, even at extremely low concentrations. This poses a risk to biodiversity, particularly for aquatic ecosystems.
| Organism Group | Species | Endpoint | Value | Reference |
| Aquatic Plant | Duckweed (Lemna gibba) | 14-day EC₅₀ | 0.35 µg/L (0.00035 mg/L) | |
| Aquatic Plant | Green Algae | EC₅₀ | 0.05 mg/L | |
| Aquatic Plant | Sago Pondweed (Potamogeton pectinatus) | Growth Reduction | 0.25 µg/L | |
| Fish | Rainbow Trout | 96-hour LC₅₀ | >100 mg/L | |
| Bird | Bobwhite Quail | Acute Oral LD₅₀ | >5000 mg/kg | |
| Mammal | Rat | Acute Oral LD₅₀ | 5545-6293 mg/kg |
Table 2: Ecotoxicity of this compound for various non-target organisms.
Analytical Methodologies
Accurate quantification of this compound residues in environmental samples is crucial for risk assessment and regulatory compliance. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) being a common and sensitive approach.
| Method | Matrix | Limit of Quantitation (LOQ) | Key Features | Reference |
| LC-MS/MS | Soil | 1.0 µg/kg (ppb) | High specificity and sensitivity; suitable for complex matrices. | |
| GC-LC | Soil, Water | Not Specified | Requires derivatization but offers good separation. | |
| Enzyme Immunoassay | Soil Extracts | Not Specified | Rapid screening method, but may have cross-reactivity. | |
| Bioassay (Corn root) | Soil, Water | 0.0 - 64.0 µg/kg | Measures phytotoxicity; useful for assessing biological availability. |
Table 3: Comparison of analytical methods for this compound determination.
Key Experimental Protocols
Protocol: Analysis of this compound in Soil by LC-MS/MS
This protocol is a summary of the principles outlined by the EPA for determining this compound residues in soil.
1. Extraction:
-
Weigh a representative sample of soil (e.g., 10 g).
-
Extract the soil with a solution of ammonium carbonate and acetonitrile. This is typically done by shaking or sonication.
-
Centrifuge the sample and collect the supernatant.
2. Sample Cleanup (Purification):
-
Take an aliquot of the extract.
-
Perform a dispersive solid-phase extraction (dSPE) step to remove interfering co-extractants.
-
Further purify the extract by passing it through a graphitized carbon SPE cartridge.
3. Concentration and Analysis:
-
Evaporate the purified extract to a small volume (e.g., <4 mL) under a gentle stream of nitrogen.
-
Reconstitute the sample in an appropriate mobile phase, such as aqueous ammonium carbonate.
-
Analyze the final extract using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
4. Quantification:
-
Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared with certified analytical standards.
The following diagram illustrates the general workflow for this analytical protocol.
Caption: General workflow for this compound residue analysis in soil using LC-MS/MS.
Protocol: In Vitro Acetolactate Synthase (ALS) Activity Assay
This colorimetric assay measures the activity of the ALS enzyme and its inhibition by compounds like this compound. The protocol is based on the principle of converting the enzymatic product, acetolactate, to acetoin, which can be quantified spectrophotometrically.
1. Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., young leaves) on ice in an extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 8000g) at 4°C.
-
Collect the supernatant containing the crude enzyme extract. Keep on ice.
2. Assay Reaction:
-
Prepare reaction mixtures in microplate wells or tubes. Include a sample well, a control well (without substrate or enzyme), and a standard well.
-
To the sample well, add the enzyme extract, assay buffer, and substrate (pyruvate). For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
3. Color Development:
-
Stop the reaction by adding a stop solution (e.g., H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes.
-
Add a color development reagent (e.g., creatine and α-naphthol).
-
Incubate again at 60°C for 15 minutes to allow the color to develop (a red-colored complex).
4. Measurement:
-
Measure the absorbance of the solution at 525 nm using a microplate reader or spectrophotometer.
-
Calculate the ALS activity based on the change in absorbance compared to a standard curve of known acetoin concentrations. Enzyme activity is typically expressed in units per milligram of protein (U/mg).
References
A Technical Guide to the Synthesis of Novel Chlorsulfuron Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the synthesis of novel analogues and derivatives of chlorsulfuron, a cornerstone sulfonylurea herbicide. This document details synthetic methodologies, presents key quantitative data in a comparative format, and illustrates critical biological pathways and experimental workflows. The aim is to equip researchers and professionals in drug development and agrochemical science with the foundational knowledge to design and synthesize next-generation herbicides with improved efficacy, selectivity, and environmental profiles.
Introduction: The Enduring Significance of this compound and the Quest for Novel Analogues
This compound, a member of the sulfonylurea class of herbicides, has been a vital tool in weed management since its introduction.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2][3] This specific targeting of a plant- and microbe-specific enzyme contributes to its low mammalian toxicity.[3]
Despite its efficacy, the extensive use of this compound has led to the emergence of herbicide-resistant weeds and concerns about its persistence in certain soil types, which can affect subsequent crops.[2] These challenges have spurred significant research into the synthesis of novel this compound analogues and derivatives with enhanced properties, such as:
-
Broader weed control spectrum: Targeting a wider range of weed species.
-
Improved crop selectivity: Ensuring safety for important agricultural crops.
-
Faster soil degradation: Reducing the risk of carryover injury to rotational crops.
-
Overcoming herbicide resistance: Developing compounds effective against weeds that have developed resistance to traditional sulfonylurea herbicides.
This guide explores the synthetic strategies employed to create these novel analogues, focusing on modifications to the heterocyclic and phenyl moieties of the this compound scaffold.
The Biological Target: Acetolactate Synthase (ALS) Inhibition Pathway
The herbicidal activity of this compound and its analogues stems from their potent inhibition of the ALS enzyme. This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids. By blocking this pathway, the herbicide deprives the plant of these vital building blocks for protein synthesis, leading to growth arrest and eventual death.
General Synthetic Strategies for this compound Analogues
The synthesis of this compound and its analogues typically involves the coupling of a substituted benzenesulfonamide with a heterocyclic amine via a sulfonylurea bridge. The two primary retrosynthetic approaches involve the reaction of a benzenesulfonyl isocyanate with a heterocyclic amine or the reaction of a benzenesulfonamide with a heterocyclic isocyanate or carbamate.
General Synthetic Workflow
The most common synthetic route involves the preparation of a substituted benzenesulfonyl isocyanate, which is then reacted with a heterocyclic amine. This workflow can be generalized as follows:
Synthesis of Key Intermediates
The successful synthesis of this compound analogues hinges on the efficient preparation of two key intermediates: the substituted benzenesulfonamide and the heterocyclic amine.
Synthesis of Substituted Benzenesulfonamides
Substituted benzenesulfonamides are typically prepared from the corresponding anilines. The general procedure involves chlorosulfonation of the aniline derivative followed by amination.
Experimental Protocol: Synthesis of 2-Chlorobenzenesulfonamide
-
Chlorosulfonation: 2-Chloroaniline is added dropwise to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate, 2-chlorobenzenesulfonyl chloride, is filtered, washed with cold water, and dried.
-
Amination: The crude 2-chlorobenzenesulfonyl chloride is then added portion-wise to a cooled, concentrated aqueous ammonia solution. The mixture is stirred vigorously, and the resulting precipitate, 2-chlorobenzenesulfonamide, is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water).
Synthesis of Heterocyclic Amines
A wide variety of heterocyclic amines can be incorporated into the this compound structure. The synthesis of these amines depends on the target heterocycle.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
-
Condensation: Guanidine hydrochloride is reacted with acetylacetone in the presence of a base such as sodium methoxide in methanol. The reaction mixture is refluxed for several hours.
-
Methylation: The resulting 2-amino-4,6-dimethylpyrimidine is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a base to yield 2-amino-4,6-dimethoxypyrimidine.
-
Purification: The product is isolated by filtration and purified by recrystallization.
Synthesis of Novel this compound Analogues
The final step in the synthesis is the coupling of the substituted benzenesulfonamide (or its corresponding isocyanate) with the heterocyclic amine.
Pyrimidine and Triazine Derivatives
Modifications to the pyrimidine and triazine rings of this compound have been extensively explored to improve herbicidal activity and soil degradation rates.
Experimental Protocol: Synthesis of a Pyrimidine-Substituted this compound Analogue
-
Isocyanate Formation: 2-Chlorobenzenesulfonamide is dissolved in a suitable aprotic solvent (e.g., dry toluene) and reacted with diphosgene in the presence of a catalyst (e.g., n-butyl isocyanate) under reflux conditions. The solvent and excess reagents are removed under reduced pressure to yield the crude 2-chlorobenzenesulfonyl isocyanate.
-
Coupling: The crude isocyanate is dissolved in a dry aprotic solvent (e.g., acetonitrile) and a solution of 2-amino-4,6-dimethoxypyrimidine in the same solvent is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC).
-
Isolation and Purification: The resulting precipitate is filtered, washed with the solvent, and dried to afford the desired this compound analogue. Further purification can be achieved by recrystallization.
Herbicidal Ionic Liquids (HILs)
A novel approach to modifying the properties of this compound involves its formulation as an ionic liquid. This is achieved by pairing the this compound anion with a variety of organic cations.
Experimental Protocol: Synthesis of a this compound-Based Ionic Liquid
-
Acid-Base Reaction: this compound is dissolved in a suitable solvent (e.g., acetone) and treated with an equimolar amount of a quaternary ammonium hydroxide (e.g., tetramethylammonium hydroxide) in an aqueous solution.
-
Solvent Removal: The mixture is stirred at room temperature, and the solvent is subsequently removed under reduced pressure.
-
Drying: The resulting herbicidal ionic liquid is dried under vacuum to remove any residual water.
Analogues with Other Heterocyclic Moieties
To broaden the spectrum of activity and explore new structure-activity relationships, researchers have synthesized this compound analogues incorporating other heterocyclic systems such as pyridines, thiazoles, and oxazoles. The general synthetic principles remain the same, involving the coupling of the appropriate heterocyclic amine with the benzenesulfonyl isocyanate.
Data Presentation: A Comparative Analysis of Novel Analogues
The following tables summarize key quantitative data for a selection of synthesized this compound analogues.
Table 1: Synthesis and Physicochemical Properties of Selected this compound Analogues
| Compound ID | Heterocyclic Moiety | Aryl Moiety | Yield (%) | Melting Point (°C) | Reference |
| This compound | 4-methoxy-6-methyl-1,3,5-triazin-2-yl | 2-chlorophenyl | - | 174-178 | |
| Analogue 1 | 4,6-dimethoxypyrimidin-2-yl | 2-chloro-5-diethylaminophenyl | 81.8 | 144-146 | |
| Analogue 2 | 4,6-dimethoxy-1,3,5-triazin-2-yl | 2-chloro-5-diethylaminophenyl | 84.1 | 197-200 | |
| HIL-1 | 4-methoxy-6-methyl-1,3,5-triazin-2-yl (anion) | 2-chlorophenyl (anion) | >90 | - | |
| with Tetramethylammonium (cation) |
Table 2: Herbicidal Activity of Selected this compound Analogues
| Compound ID | Target Weed | Application Rate | Inhibition (%) | Reference |
| This compound | Brassica campestris | 150 g/ha | - | |
| Analogue 1 | Brassica campestris | 150 g/ha | 70.8 | |
| Analogue 2 | Brassica campestris | 150 g/ha | - | |
| HIL-1 | Barnyard Grass | - | Lower than this compound | |
| Common Lambsquarters | - | Similar to this compound |
(Note: "-" indicates data not available in the cited reference)
Conclusion and Future Directions
The synthesis of novel this compound analogues and derivatives remains a vibrant and critical area of research in agrochemical science. By modifying the core structure of this compound, scientists can fine-tune the herbicidal properties of these compounds to address the evolving challenges of modern agriculture, including weed resistance and environmental sustainability. The methodologies and data presented in this guide provide a solid foundation for the rational design and synthesis of the next generation of sulfonylurea herbicides. Future research will likely focus on the exploration of novel heterocyclic and aryl substitutions, the development of more efficient and environmentally friendly synthetic routes, and a deeper understanding of the structure-activity relationships that govern the efficacy and selectivity of these important herbicides.
References
Physicochemical Properties of Chlorsulfuron and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide Chlorsulfuron and its principal metabolites. The information is intended to support research, environmental fate analysis, and further development in related chemical fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are described. Visualizations for metabolic pathways and analytical workflows are provided using the DOT language for Graphviz.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its major degradation products. These properties are critical for understanding the environmental behavior, bioavailability, and analytical chemistry of these compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | [1] |
| CAS Number | 64902-72-3 | [1] |
| Molecular Formula | C₁₂H₁₂ClN₅O₄S | [1] |
| Molecular Weight | 357.77 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 173 - 178 °C | |
| Vapor Pressure | 2.25 x 10⁻¹¹ mm Hg at 25 °C | |
| pKa | 3.4 | |
| logP (Octanol/Water Partition Coefficient) | -0.99 | |
| Water Solubility | 12,500 mg/L (20 °C) |
Table 2: Physicochemical Properties of Major this compound Metabolites
| Property | 2-amino-4-methoxy-6-methyl-1,3,5-triazine | 2-chlorobenzenesulfonamide | Reference |
| CAS Number | 1668-54-8 | 6961-82-6 | |
| Molecular Formula | C₅H₈N₄O | C₆H₆ClNO₂S | |
| Molecular Weight | 140.14 g/mol | 191.64 g/mol | |
| Appearance | Off-white to light yellow powder | White to light yellow powder | |
| Melting Point | 258-261 °C | 189-193 °C | |
| Water Solubility | Data not readily available | Data not readily available | |
| pKa | Data not readily available | Data not readily available | |
| logP | Data not readily available | Data not readily available |
Metabolic Pathway of this compound
The primary degradation pathway for this compound in soil and plants involves the cleavage of the sulfonylurea bridge, a reaction that is highly dependent on soil pH and moisture. This hydrolysis results in the formation of two main metabolites: 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. Microbial degradation also contributes to the breakdown of this compound, particularly in neutral to alkaline soils. In some instances, hydroxylation of the phenyl ring can occur as a minor metabolic route.
Experimental Protocols
The determination of the physicochemical properties of this compound and its metabolites follows standardized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Water Solubility (OECD Guideline 105)
The water solubility of a compound is determined using the flask method for substances with solubilities above 10 mg/L.
-
Principle: A supersaturated solution of the test substance in water is prepared at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature for a sufficient period with continuous stirring. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
-
Apparatus: Constant temperature bath, flasks with stirrers, analytical balance, and an appropriate analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the test substance is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath set slightly above the test temperature to achieve rapid saturation.
-
The temperature is then lowered to the test temperature (e.g., 20 °C or 25 °C), and the solution is stirred until equilibrium is reached (typically 24-48 hours).
-
The solution is allowed to stand to permit phase separation. An aliquot of the aqueous phase is taken, filtered or centrifuged to remove any undissolved particles.
-
The concentration of the test substance in the clear aqueous phase is quantified using a validated analytical method.
-
n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107)
The shake flask method is commonly used to determine the octanol-water partition coefficient for compounds with logP values in the range of -2 to 4.
-
Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with a known volume of the other solvent. The mixture is shaken until equilibrium is achieved. The concentration of the substance in each phase is then measured.
-
Apparatus: Centrifuge, mechanical shaker, flasks, and an appropriate analytical instrument.
-
Procedure:
-
n-Octanol and water are mutually saturated before use.
-
A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water.
-
A measured volume of this solution is placed in a flask with a measured volume of the other phase.
-
The flask is shaken at a constant temperature until equilibrium is established.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the test substance in both the n-octanol and aqueous phases is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Dissociation Constant (pKa) (OECD Guideline 112)
The titration method is a common approach for determining the pKa of ionizable compounds.
-
Principle: A known concentration of the test substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.
-
Apparatus: pH meter, burette, titration vessel, and magnetic stirrer.
-
Procedure:
-
A solution of the test substance of known concentration is prepared in water or a suitable co-solvent if the substance has low water solubility.
-
The solution is titrated with a standardized solution of a strong acid (for a basic substance) or a strong base (for an acidic substance).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Hydrolysis as a Function of pH (OECD Guideline 111)
This guideline describes a tiered approach to assess the abiotic hydrolysis of chemicals.
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature, and the concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.
-
Procedure:
-
A preliminary test is conducted at an elevated temperature (e.g., 50 °C) for 5 days to quickly assess the stability of the substance at different pH values.
-
If significant hydrolysis is observed, a more detailed study is performed at environmentally relevant temperatures.
-
Sterile buffer solutions at pH 4, 7, and 9 are prepared.
-
The test substance is added to each buffer solution at a concentration not exceeding half of its water solubility.
-
The solutions are incubated in the dark at a constant temperature.
-
Samples are taken at appropriate time intervals, and the concentration of the parent compound is determined by a suitable analytical method.
-
The rate of hydrolysis is determined by plotting the concentration of the test substance versus time, and the half-life is calculated.
-
Analytical Workflow for this compound and Metabolites
The analysis of this compound and its metabolites in environmental samples, such as soil, typically involves sample extraction, cleanup, and instrumental analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This workflow begins with the extraction of the analytes from the soil matrix using a suitable solvent system, followed by a cleanup step to remove interfering co-extractives using techniques like solid-phase extraction (SPE). The purified extract is then injected into an LC-MS/MS system for separation and detection. This highly sensitive and selective technique allows for the accurate quantification of this compound and its metabolites at low concentrations.
References
Chlorsulfuron's Mode of Action on Acetolactate Synthase (ALS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory mechanism of chlorsulfuron, a sulfonylurea herbicide, on acetolactate synthase (ALS). It details the biochemical pathway, quantitative inhibition data, and the experimental protocols used to characterize this interaction.
Introduction: Acetolactate Synthase and Branched-Chain Amino Acid Synthesis
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme (EC 2.2.1.6) found in plants and microorganisms but absent in animals.[1][2] It catalyzes the initial, rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][3] This pathway begins with the condensation of two pyruvate molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and 2-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[4] The enzyme's unique presence in plants and microbes makes it a prime target for the development of selective herbicides. This compound is a highly potent sulfonylurea herbicide that acts by specifically inhibiting ALS, leading to a deficiency in BCAAs and subsequent plant death.
Molecular Mechanism of this compound Inhibition
This compound acts as a potent, slow, and tight-binding inhibitor of the ALS enzyme. The mechanism of inhibition is noncompetitive with respect to the substrate pyruvate. Structural studies have revealed that this compound binds to a site at the entrance of the substrate channel, effectively blocking substrate access to the active site. This binding site is partially overlapping with those of other classes of ALS-inhibiting herbicides, such as imidazolinones. The interaction is characterized by a time-dependent, biphasic inhibition, starting with an initial binding event followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. This leads to a slowly reversible complex that, upon dissociation, may result in permanent inactivation of the enzyme.
Quantitative Data: this compound Inhibition Kinetics
The potency of this compound's inhibition of ALS has been quantified through various kinetic studies. The data below is derived from studies on purified acetolactate synthase from barley (Hordeum vulgare L.).
| Inhibitor | Enzyme Source | Parameter | Value | Reference |
| This compound | Barley (Hordeum vulgare L.) | Initial Apparent Inhibition Constant (Ki) | 68 nM | |
| This compound | Barley (Hordeum vulgare L.) | Final Steady-State Dissociation Constant | 3 nM |
Branched-Chain Amino Acid Biosynthesis Pathway and ALS Inhibition
The following diagram illustrates the initial steps of the BCAA synthesis pathway, highlighting the central role of ALS and the inhibitory action of this compound.
Caption: Branched-chain amino acid synthesis pathway showing inhibition of ALS by this compound.
Experimental Protocols
Characterizing the interaction between this compound and ALS involves specific biochemical assays. Below are detailed methodologies for key experiments.
This protocol is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of the ALS product, α-acetolactate.
A. Enzyme Extraction
-
Harvest fresh plant tissue (e.g., young leaves) and immediately freeze in liquid nitrogen.
-
Grind 0.1 g of tissue to a fine powder in a pre-chilled mortar and pestle.
-
Homogenize the powder on ice in 1 ml of extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM pyruvate, 10% glycerol, and 1 mM dithiothreitol).
-
Centrifuge the homogenate at 8,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract and keep it on ice for immediate use.
-
Determine the protein concentration of the extract using a standard method, such as the Bradford assay.
B. ALS Enzyme Reaction
-
Prepare a reaction mixture in a microcentrifuge tube or 96-well plate. For a single 100 µL reaction, combine:
-
40 µL Assay Buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, 20 mM pyruvate, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10 mM MgCl2).
-
10 µL of this compound solution (at various concentrations for inhibition studies) or distilled water (for control).
-
40 µL of enzyme extract.
-
-
Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of substrate solution (e.g., 200 mM pyruvate).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of Stop Solution (e.g., 6 N H2SO4).
C. Colorimetric Detection of Acetoin
-
Incubate the stopped reaction mixture at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.
-
Add 100 µL of Dye Reagent, which consists of:
-
0.5% (w/v) Creatine solution.
-
5% (w/v) α-Naphthol solution (freshly prepared in 2.5 N NaOH).
-
-
Incubate at 60°C for another 15 minutes to allow for color development.
-
Measure the absorbance of the resulting red-colored complex at 525 nm using a spectrophotometer or microplate reader.
D. Data Analysis
-
Prepare a standard curve using known concentrations of acetoin to quantify the amount produced in the enzymatic reaction.
-
Calculate the specific activity of ALS (e.g., in µmol acetoin/min/mg protein).
-
For inhibition studies, plot the percentage of ALS activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Direct binding of this compound to ALS can be demonstrated using radiolabeled inhibitors.
-
Radio-ligand: Use [14C]this compound.
-
Incubation: Incubate purified or partially purified ALS enzyme with a known concentration of [14C]this compound.
-
Separation: Separate the enzyme-bound radioligand from the free radioligand using methods like:
-
Gel Filtration: Pass the incubation mixture through a gel filtration column (e.g., Sephadex G-50). The larger enzyme-inhibitor complex will elute first, while the smaller, free inhibitor elutes later.
-
Equilibrium Dialysis: Place the enzyme solution in a dialysis bag with a specific molecular weight cutoff and dialyze against a buffer containing [14C]this compound. At equilibrium, the concentration of radioactivity inside the bag will be higher than outside if binding has occurred.
-
-
Quantification: Measure the radioactivity in the collected fractions (for gel filtration) or inside and outside the dialysis bag using a scintillation counter to determine the amount of bound inhibitor.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro experiment to determine the IC50 of this compound on ALS.
Caption: Experimental workflow for determining the IC50 of this compound against ALS.
Conclusion
This compound is a highly effective inhibitor of acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. Its mode of action involves slow, tight binding to the enzyme, which blocks substrate access to the active site. The low nanomolar inhibition constants underscore its potency. The detailed experimental protocols provided herein serve as a foundation for researchers studying ALS inhibition, screening new herbicidal compounds, or investigating mechanisms of herbicide resistance. The absence of the BCAA pathway in animals ensures the high selectivity and low mammalian toxicity of this compound, making it a cornerstone of modern weed management strategies.
References
A Guide to Foundational & Exploratory-Phase Drug Discovery
Abstract: The foundational and exploratory phase of drug discovery is a critical period of investigation that forms the basis for developing new medicines.[1][2] This phase encompasses the initial identification and validation of therapeutic targets, followed by the discovery of molecules that can modulate these targets in a desirable way.[1][3] Success in this early stage is paramount, as it dictates the trajectory and ultimate viability of a drug development program, which can span 12-15 years and cost over a billion dollars.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core concepts, keywords, experimental workflows, and data interpretation methodologies that underpin this discovery process.
Foundational & Exploratory Keywords
The initial stages of drug discovery are defined by a specific set of concepts and terminology. A clear understanding of these keywords is essential for navigating this complex field.
-
Target Identification : The process of identifying molecular entities, such as proteins, genes, or RNA, that are believed to play a crucial role in a disease. A good target must be efficacious, safe, and "druggable," meaning it can be accessed and modulated by a therapeutic agent.
-
Target Validation : The collection of evidence to confirm that modulating the identified target will likely have the desired therapeutic effect. This often involves a range of techniques, including genetic manipulation (e.g., CRISPR, RNAi), pharmacological studies, and analysis of biomarkers.
-
Assay Development : The design and optimization of experimental methods (assays) to measure the activity of the target and the effect of potential drug compounds. These assays are the foundation for screening campaigns.
-
High-Throughput Screening (HTS) : An automated process that enables the rapid testing of hundreds of thousands to millions of chemical compounds to identify those that interact with the target. HTS leverages robotics and miniaturized assays to accelerate the discovery of "hits."
-
Hit Identification : The process of analyzing screening data to select compounds, known as "hits," that demonstrate a desired activity against the target. These hits are the starting point for further chemical optimization.
-
Hit-to-Lead (H2L) : A crucial stage where promising "hits" from an HTS campaign are further evaluated and chemically modified to improve their properties, such as potency and selectivity. The goal is to generate a "lead" compound with a more drug-like profile.
-
Lead Optimization : The iterative process of refining the chemical structure of a "lead" compound to enhance its efficacy, safety, and pharmacokinetic properties before it can be considered a candidate for clinical development.
The Target Identification and Validation Workflow
The journey from a biological hypothesis to a validated therapeutic target is a systematic process. It begins with broad, exploratory research to pinpoint potential targets and progressively narrows the focus through rigorous validation experiments. This workflow ensures that resources are concentrated on targets with the highest probability of leading to a successful therapeutic.
Caption: A workflow diagram illustrating the progression from the discovery phase to a validated drug target.
Experimental Protocol: High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. The following provides a detailed methodology for a typical cell-based HTS assay designed to identify inhibitors of a target protein that affects cell viability.
Objective: To identify compounds that inhibit the target protein, leading to a measurable change in cell viability.
Materials:
-
Cell line expressing the target of interest.
-
Cell culture medium and supplements.
-
Compound library (e.g., 100,000 small molecules) stored in 384-well plates.
-
Assay reagents for measuring cell viability (e.g., luminescence-based ATP quantification kit).
-
Positive control (known inhibitor) and negative control (DMSO vehicle).
-
Automated liquid handlers, plate readers, and incubators.
Methodology:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library plates into the corresponding wells of 384-well assay plates.
-
Dispense the positive and negative controls into designated wells on each plate.
-
-
Cell Seeding:
-
Harvest and count the cells, then dilute to the optimal seeding density in the cell culture medium.
-
Utilizing a multi-channel dispenser, add a specific volume (e.g., 50 µL) of the cell suspension to each well of the assay plates containing the compounds.
-
-
Incubation:
-
Incubate the assay plates at 37°C in a humidified incubator with 5% CO2 for a predetermined period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., a reagent that measures ATP levels via a luciferase reaction) to all wells using an automated dispenser.
-
Incubate for the time specified by the reagent manufacturer to allow the signal to stabilize.
-
Measure the luminescence signal from each well using a compatible plate reader.
-
-
Data Analysis:
-
Normalize the raw data from each plate relative to the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit an inhibition level above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Data Presentation in Early Discovery
Quantitative data from screening and subsequent validation experiments must be presented clearly to facilitate comparison and decision-making. Tables are an effective way to summarize key parameters for "hit" compounds.
Table 1: Summary of Primary HTS Hits
| Compound ID | % Inhibition (at 10 µM) | Z'-factor |
| Cmpd-001 | 85.2 | 0.78 |
| Cmpd-002 | 62.5 | 0.78 |
| Cmpd-003 | 91.8 | 0.81 |
| Cmpd-004 | 55.1 | 0.81 |
The Z'-factor is a statistical measure of assay quality, with values > 0.5 considered excellent for HTS.
Table 2: Dose-Response Characteristics of Confirmed Hits
| Compound ID | IC50 (µM) |
| Cmpd-001 | 1.2 |
| Cmpd-003 | 0.8 |
IC50 represents the concentration of a compound that results in 50% inhibition of the target's activity.
Understanding Target Biology: The MAPK/ERK Signaling Pathway
Many drug targets are components of complex intracellular signaling pathways. Visualizing these pathways is essential for understanding the biological context of the target and the potential downstream effects of its modulation. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its components are frequently targeted in cancer drug discovery.
Caption: A simplified diagram of the MAPK/ERK signaling cascade from cell surface receptor to nuclear response.
References
Methodological & Application
Application Note: Ultrasensitive Quantification of Chlorsulfuron and its Metabolites in Water by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous determination of the sulfonylurea herbicide Chlorsulfuron and its primary degradation products in various water matrices. The method utilizes Solid-Phase Extraction (SPE) for sample preconcentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This protocol provides the sensitivity and selectivity required for monitoring these compounds at trace levels, making it suitable for environmental analysis and regulatory compliance. The detailed methodology, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is provided to enable researchers and scientists to reproduce this workflow.
Introduction
This compound is a widely used sulfonylurea herbicide for the control of broadleaf weeds in cereal crops[1]. Due to its mobility and persistence in certain environmental conditions, there is a growing concern about its potential contamination of surface and groundwater sources. This compound can degrade in the environment, primarily through the cleavage of the sulfonylurea bridge, to form key metabolites such as 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine[2]. Monitoring both the parent compound and its metabolites is crucial for a comprehensive assessment of water quality and environmental impact[3]. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity and sensitivity for detecting these compounds at ng/L levels[4][5]. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound and its metabolites in water samples.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A preconcentration and cleanup step is essential to remove matrix interferences and achieve the required detection limits. Solid-Phase Extraction is a widely adopted technique for this purpose.
Materials and Reagents:
-
Water sample (e.g., groundwater, surface water)
-
SPE Cartridges: Oasis HLB (N-vinyl-pyrrolidone polymer) or Graphitized Carbon cartridges are recommended.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (ACS grade)
-
Ultrapure water
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
Protocol:
-
Sample Filtration: Filter the water sample (typically 500-1000 mL) through a 0.7-µm glass fiber filter to remove suspended particles.
-
pH Adjustment: Adjust the pH of the filtered water sample to approximately 3.0 using formic acid or HCl. Acidic conditions are favorable for the adsorption of sulfonylurea herbicides onto the SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (adjusted to pH 3.0). Ensure the cartridge does not go dry.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any unretained interfering compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge using a suitable organic solvent. Methanol or acetonitrile are effective elution solvents. A typical elution would involve two steps of 4 mL of the chosen solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
Data Presentation
Quantitative analysis relies on monitoring specific precursor-to-product ion transitions for each analyte. The following tables summarize the key parameters for the LC-MS/MS analysis of this compound and its metabolites.
Table 1: Molecular Information of this compound and its Metabolites.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₁₂H₁₂ClN₅O₄S | 357.77 |
| 2-chlorobenzenesulfonamide | C₆H₆ClNO₂S | 191.64 |
| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | C₅H₈N₄O | 140.14 |
Table 2: Optimized MRM Transitions for this compound and Metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 358.0 | 167.1 (Quantifier) | 15 |
| 358.0 | 141.1 (Qualifier) | 25 | |
| 2-chlorobenzenesulfonamide | 192.0 | 109.9 | 20 |
| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | 141.1 | 85.1 | 18 |
Table 3: Method Performance Data (Typical Values).
| Compound | Linearity (R²) | LOQ (ng/L) | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| This compound | >0.99 | 0.5 - 5.0 | 79-115 | <10 |
| Metabolites | >0.99 | 1.0 - 10.0 | 75-110 | <15 |
Visualizations
Caption: Experimental workflow from sample collection to data analysis.
Caption: Primary degradation pathway of this compound in water.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound and its key metabolites in water samples. The Solid-Phase Extraction protocol ensures effective sample cleanup and preconcentration, enabling low limits of quantification. This application note serves as a comprehensive guide for environmental laboratories, research institutions, and regulatory bodies involved in monitoring pesticide residues in aqueous environments. The method's performance characteristics demonstrate its suitability for routine analysis and for generating high-quality data for environmental risk assessment.
References
- 1. This compound | C12H12ClN5O4S | CID 47491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biodegradation of this compound and metsulfuron-methyl by Aspergillus niger in laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Chlorsulfuron as a Selectable Marker in Plant Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of plants is a cornerstone of modern biotechnology, enabling the introduction of novel traits for crop improvement, functional genomics, and the production of therapeutic proteins. A critical component of any successful transformation protocol is an effective selectable marker system, which allows for the identification and isolation of successfully transformed cells from a vast population of non-transformed cells. Chlorsulfuron, a sulfonylurea herbicide, coupled with a mutated acetolactate synthase (ALS) gene, offers a highly efficient and selective system for generating transgenic plants.
This document provides detailed application notes and protocols for utilizing this compound as a selectable marker in plant transformation. It covers the underlying biological mechanism, experimental protocols for vector construction and plant transformation, and quantitative data to guide experimental design.
Mechanism of Action and Selection
This compound targets and inhibits the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3][4][5] Inhibition of this pathway leads to a deficiency in these vital amino acids, ultimately causing cell cycle arrest and death of the plant.
The basis for selection lies in the use of a mutated version of the ALS gene that confers resistance to this compound. Specific point mutations in the ALS gene can alter the enzyme's structure, reducing its affinity for this compound while maintaining its catalytic activity. When a plant cell is transformed with a vector carrying a this compound-resistant ALS gene, it can synthesize the essential branched-chain amino acids even in the presence of the herbicide. Consequently, only the transformed cells will survive and proliferate on a selection medium containing this compound, while non-transformed cells will be eliminated.
Mechanism of this compound Selection.
Data Presentation
Table 1: Recommended this compound Concentrations for Selection
The optimal concentration of this compound for selection is species- and explant-dependent. It is crucial to perform a kill curve experiment to determine the minimum concentration that completely inhibits the growth of non-transformed tissues.
| Plant Species | Explant Type | Selection Concentration | Reference(s) |
| Nicotiana tabacum (Tobacco) | Leaf Discs | 80 µg/L (225 nM) | |
| Solanum tuberosum (Potato) | Cell Suspension/Callus | 20 µg/L | |
| Oryza sativa (Rice) | Protoplasts | 10 - 50 nM | |
| Arabidopsis thaliana | Seeds | 0.05 ng/mL | |
| Marchantia polymorpha | Thallus | 100 nM | |
| Glycine max (Soybean) | Field Application (Post-emergence) | 10 g/da |
Table 2: Comparison of Transformation Efficiencies with Different Selectable Markers
Transformation efficiency can be influenced by the choice of selectable marker. While direct comparative data is often protocol- and species-specific, some studies provide insights into the relative effectiveness of this compound-based selection.
| Plant Species | Selectable Marker System | Transformation Efficiency | Reference(s) |
| Marchantia polymorpha | Hygromycin B | Comparable to Sulfadiazine | |
| Marchantia polymorpha | This compound | Generally more efficient than Gentamycin/G418 | |
| Triticum aestivum (Wheat) | Hygromycin (hpt gene) | 5.5% | |
| Triticum aestivum (Wheat) | Glufosinate (bar gene) | 2.6% | |
| Oryza sativa (Rice) | Hygromycin (hpt gene) | 30-50% | |
| Hordeum vulgare (Barley) | Hygromycin (hpt gene) | ~25% | |
| Solanum lycopersicum (Tomato) | Kanamycin (nptII gene) | 12.5% |
Note: The efficiencies listed above are highly dependent on the specific protocol, explant type, and genotype used. These values should be considered as a general guide.
Experimental Protocols
Protocol 1: Construction of a Binary Vector with a Mutated ALS Gene
This protocol outlines the general steps for cloning a mutated ALS gene into a binary vector suitable for Agrobacterium-mediated plant transformation.
1. Obtain or Create a Mutated ALS Gene:
-
Source: The mutated ALS gene can be synthesized commercially based on published sequences or obtained from existing plasmids. Several amino acid substitutions are known to confer this compound resistance, including Pro197 to Ser, Ala, or Leu, and Trp574 to Leu.
-
Site-Directed Mutagenesis: Alternatively, introduce a specific point mutation into a wild-type ALS cDNA using a site-directed mutagenesis kit. Design primers that incorporate the desired nucleotide change.
2. PCR Amplification of the Mutated ALS Gene:
-
Design primers to amplify the full-length coding sequence of the mutated ALS gene.
-
Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen binary vector (e.g., pCAMBIA series). Ensure these restriction sites are unique and do not cut within the ALS gene.
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.
3. Vector and Insert Preparation:
-
Vector Digestion: Digest the binary vector with the selected restriction enzymes.
-
Insert Digestion: Digest the purified PCR product with the same restriction enzymes.
-
Purification: Purify the digested vector and insert fragments using a gel extraction kit.
4. Ligation:
-
Set up a ligation reaction with the purified, digested vector and insert at an appropriate molar ratio (e.g., 1:3 vector to insert).
-
Use T4 DNA ligase and incubate according to the manufacturer's instructions.
5. Transformation into E. coli:
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection of the binary vector (e.g., kanamycin or spectinomycin).
-
Incubate at 37°C overnight.
6. Verification of Clones:
-
Colony PCR: Screen individual colonies by PCR using primers specific for the ALS insert.
-
Restriction Digest: Isolate plasmid DNA from positive colonies (miniprep) and perform a diagnostic restriction digest to confirm the presence and orientation of the insert.
-
Sequencing: Sequence the insert to confirm the presence of the desired mutation and to ensure no other mutations were introduced during PCR.
7. Transformation into Agrobacterium tumefaciens:
-
Transform the verified binary vector into a suitable Agrobacterium strain (e.g., LBA4404, EHA105, or GV3101) using electroporation or the freeze-thaw method.
-
Plate the transformed Agrobacterium on LB agar plates containing the appropriate antibiotics for both the binary vector and the Agrobacterium strain's helper plasmid (e.g., rifampicin).
-
Incubate at 28°C for 2-3 days.
-
Confirm the presence of the binary vector in Agrobacterium colonies by PCR.
Protocol 2: Agrobacterium-mediated Transformation of Tobacco (Leaf Disc Method)
This protocol is a widely used method for the transformation of Nicotiana tabacum.
1. Preparation of Agrobacterium Culture:
-
Inoculate a single colony of the Agrobacterium strain carrying the binary vector with the mutated ALS gene into 5 mL of YEP medium containing the appropriate antibiotics.
-
Grow overnight at 28°C with shaking (200-250 rpm).
-
The next day, use this starter culture to inoculate 50 mL of YEP medium with antibiotics and grow until the culture reaches an OD600 of 0.6-0.8.
-
Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).
-
Resuspend the pellet in liquid MS medium to an OD600 of 0.2-0.4. Add acetosyringone to a final concentration of 100-200 µM to induce the vir genes. Incubate at room temperature for 1-2 hours.
2. Explant Preparation:
-
Use young, fully expanded leaves from sterile, in vitro-grown tobacco plants (4-6 weeks old).
-
Use a sterile cork borer or scalpel to cut leaf discs of approximately 0.5-1.0 cm in diameter, avoiding the midrib.
3. Infection and Co-cultivation:
-
Place the leaf discs in the Agrobacterium suspension for 10-20 minutes, ensuring all surfaces are coated.
-
Blot the excess bacterial suspension from the leaf discs on sterile filter paper.
-
Place the leaf discs abaxial side down on a co-cultivation medium (MS medium with 1 mg/L BAP and 0.1 mg/L NAA) overlaid with a sterile filter paper.
-
Incubate in the dark at 22-25°C for 2-3 days.
4. Selection and Regeneration:
-
After co-cultivation, transfer the leaf discs to a selection medium. This medium should be MS-based with the same hormones as the co-cultivation medium, but supplemented with an antibiotic to kill the Agrobacterium (e.g., 250-500 mg/L cefotaxime or timentin) and the selective agent, this compound (e.g., 80 µg/L).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
After 4-6 weeks, shoots should begin to regenerate from the callus tissue forming at the cut edges of the leaf discs.
5. Rooting and Acclimatization:
-
When the regenerated shoots are 2-3 cm tall, carefully excise them and transfer them to a rooting medium (hormone-free MS medium) containing a reduced concentration of the Agrobacterium-killing antibiotic and this compound to select against non-transgenic shoots that may have escaped the initial selection.
-
Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots to remove any remaining medium, and transfer them to soil.
-
Cover the plants with a plastic dome or bag for the first 7-10 days to maintain high humidity and gradually acclimate them to greenhouse conditions.
Experimental Workflow for Plant Transformation.
Conclusion
The use of this compound as a selectable marker provides a robust and efficient system for the generation of transgenic plants. The high degree of selectivity often results in a low frequency of "escapes" (non-transgenic plants surviving the selection process). As with any selectable marker system, optimization of the selection conditions, particularly the concentration of the selective agent, is critical for success. The protocols and data presented in this document serve as a comprehensive guide for researchers looking to implement this powerful tool in their plant transformation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for Agrobacterium-mediated transformation in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient sulfadiazine selection scheme for stable transformation in the model liverwort Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transformation of rice mediated by Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Chlorsulfuron Resistance Screening in Weed Populations
Application Notes
Introduction
Chlorsulfuron is a sulfonylurea herbicide widely used for the control of broadleaf weeds in cereal crops.[1] It acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing weed death.[1] The widespread and repeated use of this compound has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management.[1]
Resistance to this compound in weeds can arise through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves a mutation in the ALS gene, which alters the herbicide's binding site on the enzyme. This alteration reduces the enzyme's sensitivity to this compound, allowing it to function even in the presence of the herbicide.
-
Non-Target-Site Resistance (NTSR): This mechanism involves the enhanced metabolic detoxification of the herbicide. Resistant plants can metabolize this compound into non-toxic compounds more rapidly than susceptible plants, preventing the herbicide from reaching its target site at a lethal concentration.
This document provides detailed protocols for screening weed populations for this compound resistance using whole-plant dose-response assays and petri dish bioassays. These methods are essential for researchers, scientists, and agricultural professionals to identify, characterize, and manage herbicide-resistant weeds effectively.
Data Presentation
The following tables summarize quantitative data on this compound resistance from various studies. The GR50 value represents the herbicide dose required to cause a 50% reduction in plant growth (e.g., biomass), while the LD50 value indicates the dose required to cause 50% mortality of the plant population. The Resistance Index (RI) is calculated as the ratio of the GR50 or LD50 of the resistant population to that of the susceptible population.
Table 1: GR50 Values for this compound in Resistant (R) and Susceptible (S) Weed Biotypes
| Weed Species | Biotype | GR50 (g ai/ha) | Resistance Index (RI) | Reference |
| Polygonum convolvulus (Wild Buckwheat) | S | 2.5 | - | |
| R | >128 | >51.2 | ||
| Apera spica-venti (Silky Windgrass) | S | 1.8 | - | |
| R | 150 | 83.3 | ||
| Kochia scoparia (Kochia) | S | 4 | - | |
| R | >256 | >64 | ||
| Lolium rigidum (Rigid Ryegrass) | S | 5 | - | |
| R | 100 | 20 |
Table 2: LD50 Values for this compound in Resistant (R) and Susceptible (S) Weed Biotypes
| Weed Species | Biotype | LD50 (g ai/ha) | Resistance Index (RI) | Reference |
| Conyza sumatrensis (Sumatran Fleabane) | S | 10 | - | |
| R | 255.1 | 25.51 | ||
| Descurainia sophia (Flixweed) | S | 3.5 | - | |
| R | 175 | 50 | ||
| Stellaria media (Common Chickweed) | S | 2.2 | - | |
| R | >150 | >68 |
Experimental Protocols
Seed Collection and Preparation
Objective: To obtain viable and representative seed samples from potentially resistant and known susceptible weed populations.
Materials:
-
Paper bags
-
Permanent markers
-
GPS device (optional)
-
Sieves
-
Seed storage containers (e.g., cloth bags, paper envelopes)
-
Controlled environment for seed storage (cool, dry conditions)
Protocol:
-
Sampling:
-
Collect mature seeds from 30-50 randomly selected plants within the suspected resistant population. If the infestation is patchy, collect from multiple patches.
-
For comparison, collect seeds from a known susceptible population of the same weed species, preferably from a nearby area with no history of this compound application.
-
Record the collection date, location (with GPS coordinates if possible), and cropping history of the field.
-
-
Drying and Cleaning:
-
Air-dry the collected seed heads in paper bags at room temperature for 1-2 weeks.
-
Thresh the seed heads and clean the seeds using appropriate sieves to remove chaff and other debris.
-
-
Storage:
-
Store the cleaned seeds in labeled paper bags or envelopes in a cool, dry place (e.g., 4°C with low humidity) to maintain viability.
-
Whole-Plant Dose-Response Assay
Objective: To determine the level of resistance in a weed population by assessing the response of whole plants to a range of this compound doses.
Materials:
-
Pots or trays (e.g., 10 cm diameter pots)
-
Potting mix (e.g., a mixture of soil, sand, and peat)
-
This compound commercial formulation
-
Surfactant (non-ionic, as recommended on the herbicide label)
-
Cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)
-
Greenhouse or growth chamber with controlled temperature and light conditions
-
Balance
-
Graduated cylinders and beakers
Protocol:
-
Plant Growth:
-
Fill pots with potting mix and sow a sufficient number of seeds (e.g., 5-10) of both the suspected resistant and known susceptible populations in separate, clearly labeled pots.
-
Water the pots as needed and grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Application:
-
When the plants reach the 2-4 leaf stage, prepare a series of this compound solutions. A typical dose range for screening might include 0, 0.25, 0.5, 1, 2, 4, 8, and 16 times the recommended field rate. The recommended field rate for this compound is typically around 15 g ai/ha.
-
Add a non-ionic surfactant to the spray solutions as per the herbicide label's instructions.
-
Spray the plants with the different this compound doses using a calibrated cabinet sprayer. Ensure uniform coverage.
-
Include an untreated control for each population.
-
-
Data Collection and Analysis:
-
Return the treated plants to the greenhouse or growth chamber.
-
Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent reduction in dry weight relative to the untreated control for each dose.
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR50 or LD50 values for both the resistant and susceptible populations. The Resistance Index (RI) is then calculated as GR50(R) / GR50(S) or LD50(R) / LD50(S).
-
Petri Dish Bioassay
Objective: To rapidly screen for this compound resistance in weed populations by observing the inhibition of seed germination and seedling growth on a this compound-treated medium.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Agar
-
This compound
-
Sterile water
-
Growth chamber with controlled temperature and light
-
Forceps
Protocol:
-
Preparation of this compound-Agar Medium:
-
Prepare a 1% (w/v) agar solution in water and autoclave it.
-
Allow the agar to cool to approximately 45-50°C.
-
Prepare a stock solution of this compound and add it to the molten agar to achieve a range of final concentrations. A discriminating dose that inhibits the growth of the susceptible population but allows the resistant population to grow should be determined in preliminary experiments. Typical concentrations might range from 0.01 to 10 µM.
-
Pour approximately 20 mL of the this compound-agar medium into each sterile petri dish and allow it to solidify.
-
-
Seed Plating:
-
Surface sterilize the weed seeds by rinsing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by three rinses with sterile distilled water.
-
Place a uniform number of seeds (e.g., 10-20) on the surface of the agar in each petri dish.
-
Seal the petri dishes with parafilm.
-
-
Incubation and Assessment:
-
Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
After 7-14 days, measure the root and/or shoot length of the seedlings.
-
Calculate the percent inhibition of root/shoot growth for each this compound concentration relative to the control (no this compound).
-
The response of the suspected resistant population is compared to that of the known susceptible population to determine the level of resistance.
-
Mandatory Visualizations
References
Application of Chlorsulfuron in Plant Cell and Tissue Culture: A Detailed Guide
Abstract
Chlorsulfuron, a member of the sulfonylurea class of herbicides, is a potent and widely utilized tool in plant cell and tissue culture. Its primary application lies in its function as a powerful selective agent for identifying and isolating genetically modified cells and tissues. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, targeting researchers, scientists, and professionals in drug development and plant biotechnology.
Introduction
This compound is a systemic herbicide that is absorbed through both the leaves and roots of plants.[1] Its high efficacy, with activity up to 100 times greater than traditional herbicides, allows for its use at very low concentrations.[1] In the context of plant genetic engineering, genes that confer resistance to this compound are employed as dominant selectable markers.[2] This allows for the efficient selection of transformed cells, tissues, or whole organisms from a large population of non-transformed individuals. The use of a mutated plant-derived gene, such as a modified acetolactate synthase (ALS) gene, as the selectable marker is often preferred to mitigate public concerns associated with antibiotic resistance genes.[3]
Mechanism of Action
The herbicidal activity of this compound stems from its specific inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is a critical component in the biosynthesis pathway of the branched-chain amino acids: valine, leucine, and isoleucine. By blocking ALS, this compound halts cell division in the growing tips of roots and shoots, ultimately leading to plant death. Animals lack the ALS enzyme, which is a primary reason for this compound's low toxicity to mammals, birds, and fish.
Resistance to this compound is typically conferred by a mutation in the ALS gene. These mutations alter the enzyme's structure, reducing its affinity for sulfonylurea herbicides while maintaining its essential biological function. This allows cells expressing the mutant ALS gene to survive and proliferate in the presence of this compound concentrations that are lethal to wild-type cells.
Caption: Mechanism of action of this compound.
Applications in Plant Cell and Tissue Culture
The primary application of this compound in plant tissue culture is as a selective agent for the isolation of transgenic cells following transformation. A vector containing a this compound-resistant ALS gene alongside a gene of interest is introduced into plant cells (e.g., via Agrobacterium tumefaciens). The cultured cells or tissues are then grown on a medium containing a concentration of this compound that inhibits the growth of non-transformed cells. Only the cells that have successfully integrated the resistance gene will survive and regenerate, forming calli, shoots, and eventually whole plants.
This selection system has been successfully applied in a variety of plant species, including tobacco, maize, rice, potato, and sugarcane.
Quantitative Data
The effective concentration of this compound for selection varies depending on the plant species, the specific tissue being cultured, and the composition of the culture medium. It is crucial to perform a dose-response or "kill curve" experiment with wild-type (non-transformed) tissue to determine the minimum concentration that completely inhibits growth.
| Plant Species | Explant/Cell Type | Effective Selection Concentration | Reference |
| Nicotiana tabacum (Tobacco) | Leaf Disks | 80 µg/L (225 nM) | |
| Oryza sativa (Rice) | Protoplast-derived colonies | 10 - 50 nM (approx. 3.6 - 17.9 µg/L) | |
| Oryza sativa (Rice) | Callus | 200-fold greater resistance in transgenics | |
| Arabidopsis thaliana | Seeds | 0.05 ng/mL (50 ng/L) | |
| Solanum tuberosum (Potato) | Cell Suspension | 20 µg/L | |
| Saccharum officinarum (Sugarcane) | Callus | 3.6 µg/L (10 nM) |
Table 1: Effective Concentrations of this compound for Selection in Various Plant Species.
| Gene Name | Mutation | Conferring Resistance To | Reference |
| csr1-1 (Arabidopsis) | Pro-197 to Ser | This compound | |
| SuRA (Tobacco) | Pro-196 to Gln | Sulfonylureas | |
| SuRB (Tobacco) | Pro-196 to Ala & Trp-573 to Leu | Sulfonylureas | |
| AHAS (Potato) | Two different point mutations identified | This compound |
Table 2: Examples of Mutant ALS/AHAS Genes Conferring this compound Resistance.
Experimental Protocols
Preparation of this compound Stock Solution
Caution: this compound is a potent herbicide. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Calculate the required amount: this compound has a molecular weight of 357.77 g/mol . Use this to calculate the mass needed for your desired stock concentration (e.g., 1 mg/mL).
-
Dissolving the powder: this compound is sparingly soluble in water but soluble in DMSO and can be dissolved in dilute alkaline solutions.
-
To prepare a 1 mg/mL stock solution, weigh 10 mg of this compound powder.
-
Add 1-2 mL of DMSO to dissolve the powder completely.
-
Alternatively, add a few drops of 0.1 N KOH or NaOH to dissolve the powder, then bring to the final volume with sterile distilled water.
-
Bring the final volume to 10 mL with sterile distilled water.
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months to years) or 2-8°C for short-term use (days to weeks).
General Protocol for Selection of Transformed Tissues (Agrobacterium-mediated)
This protocol provides a general workflow. Specific media formulations, incubation times, and concentrations must be optimized for the specific plant species and explant type.
References
- 1. scispace.com [scispace.com]
- 2. Cross-resistance to short residual sulfonylurea herbicides in transgenic tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro selection of transgenic sugarcane callus utilizing a plant gene encoding a mutant form of acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Chlorsulfuron Metabolism in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorsulfuron is a sulfonylurea herbicide widely used for the selective control of broadleaf weeds and some grasses in cereal crops.[1][2] Its efficacy and selectivity are primarily determined by the rate at which it is metabolized within the plant. Tolerant crops like wheat rapidly detoxify this compound, while susceptible weeds metabolize it much more slowly, leading to the inhibition of the enzyme acetolactate synthase (ALS) and subsequent plant death.[3] Understanding the metabolic pathways and the factors influencing the rate of this compound metabolism is crucial for developing new herbicides, managing herbicide resistance, and ensuring crop safety.
These application notes provide a comprehensive overview of the methods used to study this compound metabolism in plants, including detailed experimental protocols for key assays, data presentation guidelines, and visualizations of the metabolic pathways and experimental workflows.
This compound Metabolism in Plants: An Overview
The primary mechanism of this compound detoxification in tolerant plants is a two-step process involving hydroxylation followed by glucose conjugation. This process renders the herbicide inactive and facilitates its sequestration or further degradation.
Phase I Metabolism: Hydroxylation The initial and rate-limiting step in this compound detoxification is the hydroxylation of the phenyl ring, catalyzed by cytochrome P450 monooxygenases (P450s). This reaction introduces a hydroxyl group onto the this compound molecule, creating a more polar and reactive intermediate. In wheat, this hydroxylation is a key factor in its tolerance to the herbicide.
Phase II Metabolism: Glucose Conjugation Following hydroxylation, the hydroxylated this compound is rapidly conjugated with glucose by UDP-glucosyltransferases (UGTs). This results in the formation of a water-soluble glucose conjugate that is no longer able to bind to and inhibit the ALS enzyme. This conjugate can then be transported into the vacuole for storage or further metabolized.
A minor metabolic pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of a sulfonamide and a triazine amine. However, hydroxylation followed by conjugation is the predominant detoxification route in tolerant species.[4]
Data Presentation: Comparative Metabolism of this compound
The rate of this compound metabolism varies significantly between tolerant and susceptible plant species. This differential metabolism is the basis for its selective herbicidal activity. The following tables summarize key quantitative data related to this compound metabolism.
| Plant Species | Biotype | Half-life of this compound (hours) | Primary Metabolite | Reference |
| Wheat (Triticum aestivum) | Tolerant | 4 - 6 | Hydroxylated this compound-glucose conjugate | (Christopher et al., 1991) |
| Annual Ryegrass (Lolium rigidum) | Cross-resistant | Faster than susceptible | Hydroxylated this compound-glucose conjugate | [5] |
| Annual Ryegrass (Lolium rigidum) | Susceptible | Slower than resistant | Hydroxylated this compound | |
| Black-grass (Apera spica-venti) | Resistant | - | - | |
| Black-grass (Apera spica-venti) | Susceptible | - | - |
Note: Specific half-life values for resistant and susceptible black-grass were not available in the searched literature, but resistance is correlated with enhanced metabolism.
| Plant Species | Enzyme System | Key Enzymes | Role in Metabolism |
| Wheat (Triticum aestivum) | Cytochrome P450s | CYP71, CYP72, CYP81 families | Phenyl ring hydroxylation |
| Wheat (Triticum aestivum) | Glucosyltransferases | UGTs | Conjugation of hydroxylated this compound with glucose |
| Annual Ryegrass (Lolium rigidum) | Cytochrome P450s | P450s | Enhanced hydroxylation in resistant biotypes |
| Black-grass (Apera spica-venti) | Cytochrome P450s | P450s | Implicated in enhanced metabolism in resistant populations |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism in plants.
Protocol 1: Extraction of this compound and its Metabolites from Plant Tissue
Objective: To extract this compound and its metabolites from plant tissue for subsequent analysis by HPLC or LC-MS/MS.
Materials:
-
Plant tissue (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, HPLC grade
-
Formic acid
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, C18)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Homogenization:
-
Weigh approximately 1-2 g of fresh or frozen plant tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., acetonitrile:water, 80:20, v/v with 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in a sonicator bath.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction step with another 10 mL of extraction solvent.
-
Combine the supernatants.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition the SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of water through the cartridge.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Elute the this compound and its metabolites with 10 mL of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Protocol 2: In Vitro this compound Metabolism Assay using Plant Microsomes
Objective: To determine the in vitro metabolic rate of this compound using microsomes isolated from plant tissues.
Materials:
-
Plant microsomes (isolated from tolerant and susceptible plant species)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
This compound stock solution (in DMSO or methanol)
-
Acetonitrile (ice-cold)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Microcentrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Plant microsomes (final protein concentration of 0.5 - 1.0 mg/mL)
-
This compound (final concentration of 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration of 1 mM).
-
The final reaction volume is typically 200 µL.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Termination of Reaction:
-
Immediately terminate the reaction by adding 2 volumes of ice-cold acetonitrile to the aliquot. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS/MS to quantify the remaining this compound and the formation of its metabolites over time.
-
Calculate the rate of metabolism (e.g., half-life) from the disappearance of the parent compound.
-
Controls:
-
A reaction mixture without NADPH to control for non-enzymatic degradation.
-
A reaction mixture with heat-inactivated microsomes to confirm enzymatic activity.
-
-
Protocol 3: HPLC Method for Separation of this compound and its Metabolites
Objective: To separate this compound from its primary hydroxylated metabolite using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization based on the specific column and HPLC system used.
Protocol 4: LC-MS/MS Parameters for Analysis of this compound and its Metabolites
Objective: To achieve sensitive and specific quantification of this compound and its metabolites using LC-MS/MS.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS/MS Transitions (Multiple Reaction Monitoring - MRM):
-
This compound: Precursor ion [M+H]+ m/z 358 -> Product ions (e.g., m/z 167, 141).
-
Hydroxylated this compound: Precursor ion [M+H]+ m/z 374 -> Product ions (e.g., m/z 183, 157).
-
This compound-glucose conjugate: Precursor ion [M+H]+ m/z 520 -> Product ions (e.g., m/z 358, 167).
-
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Visualizations
This compound Metabolic Pathway in Plants
Caption: Metabolic pathway of this compound detoxification in plants.
Experimental Workflow for Studying this compound Metabolism
Caption: Workflow for investigating this compound metabolism in plants.
References
- 1. This compound (Ref: DPX 4189) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Transcriptome changes in this compound-treated plants are caused by acetolactate synthase inhibition and not induction of a herbicide detoxification system in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Resistance to Herbicides in Annual Ryegrass (Lolium rigidum) : II. This compound Resistance Involves a Wheat-Like Detoxification System - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorsulfuron Spray Adjuvant for Enhanced Uptake
Welcome to the technical support center for chlorsulfuron spray adjuvant optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the uptake and efficacy of this compound through the strategic use of adjuvants. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound and how does uptake occur?
This compound is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme in plants. This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for cell division and plant growth.[1] Inhibition of ALS leads to a rapid cessation of cell division.[2] this compound is absorbed through both the leaves and roots of plants and is translocated primarily through the phloem.[2] For foliar applications, the herbicide must penetrate the plant's waxy cuticle to reach the vascular tissues.
Q2: Why is the selection of a proper adjuvant crucial for this compound efficacy?
Adjuvants are critical for overcoming the barriers that limit this compound from reaching its target site within the plant. The waxy surface of a plant's leaves can repel water-based spray solutions, causing droplets to bounce off or bead up, which reduces absorption. Adjuvants, such as surfactants, reduce the surface tension of the spray droplets, allowing them to spread over a larger area of the leaf surface and increasing the potential for uptake. Other adjuvants like crop oil concentrates can also enhance penetration through the cuticle.
Q3: How does pH of the spray solution and soil affect this compound uptake and persistence?
The pH of both the spray solution and the soil significantly influences this compound's activity. This compound, a weak acid, is more readily absorbed by leaves and roots at a lower pH. This is because the un-dissociated form of the herbicide, which is more prevalent in acidic conditions, can more easily penetrate the plant's cuticle and plasma membrane.
In soil, lower pH promotes the chemical degradation of this compound through hydrolysis, reducing its persistence. Conversely, in alkaline soils (higher pH), this compound is more mobile and less adsorbed to soil particles, which can increase its availability for root uptake but also elevates the risk of carryover injury to subsequent sensitive crops.
Troubleshooting Guide
Problem 1: Reduced this compound efficacy despite using a recommended adjuvant.
-
Possible Cause: Water Quality. Hard water containing cations like calcium and magnesium can antagonize this compound. Similarly, highly acidic or alkaline water can reduce its effectiveness.
-
Solution: Use a water conditioner or ammonium sulfate (AMS) as indicated by the herbicide label to neutralize hard water ions. Test the pH of your water source and adjust if necessary. A pH range of 7 to 8 is often ideal for the spray-mix solution to remain stable.
-
-
Possible Cause: Environmental Conditions. Cold, dry, or stressful growing conditions can "harden off" weeds, making them less susceptible to herbicides. Rain within a few hours of application can also wash the herbicide off the leaves.
-
Solution: Apply this compound when weeds are actively growing. Check the weather forecast and ensure there is a rain-free period of at least 4 hours post-application.
-
-
Possible Cause: Incorrect Adjuvant Concentration. The concentration of the adjuvant is as important as its type. Too little may not provide the desired effect, while too much can sometimes lead to crop injury.
-
Solution: Always follow the manufacturer's label for the recommended adjuvant rate. Adjuvants typically act on a concentration basis (e.g., % v/v), so the amount needed will change with different spray volumes.
-
Problem 2: Crop injury observed after this compound application with an adjuvant.
-
Possible Cause: Use of Spray Oils on Sensitive Crops. While spraying oils can increase weed control, they may also reduce crop tolerance, leading to phytotoxicity.
-
Solution: For post-emergence applications on crops, non-ionic surfactants are generally recommended over spraying oils unless specified otherwise.
-
-
Possible Cause: Environmental Stress on the Crop. Crops under stress from factors like cold, wet conditions, disease, or nutrient deficiencies are more susceptible to herbicide injury. For every 10-degree drop in temperature, a crop's ability to break down this compound can decrease by a factor of 2 to 5.
-
Solution: Avoid applying this compound to crops that are under stress.
-
-
Possible Cause: Synergistic Effects with Tank-Mix Partners. Tank-mixing this compound with certain other herbicides, such as hormone herbicides, can be synergistic and may cause crop damage if rates are not adjusted accordingly.
-
Solution: Conduct a jar test to check for physical compatibility before tank-mixing. Always consult the labels of all products in a tank mix for compatibility and rate recommendations.
-
Data Presentation
Table 1: Effect of Soil pH on this compound Half-Life
| Soil pH | This compound Half-Life (weeks) | Reference |
| 5.6 | 1.9 | |
| 6.3 | 2.7 | |
| 7.5 | 10 | |
| 8.0 | 12.5 |
Table 2: Influence of Adjuvants on this compound Efficacy and Rainfastness (Data is illustrative based on general findings for sulfonylurea herbicides)
| Adjuvant Type | Concentration (% v/v) | Impact on Efficacy | Impact on Rainfastness | Reference |
| Non-ionic Surfactant (NIS) | 0.25 | Enhanced weed control, especially on grasses | Improved | |
| Crop Oil Concentrate (COC) | 1.0 | Increased weed kill | Significantly Improved | |
| Methylated Seed Oil (MSO) | 0.5 - 1.0 | High level of penetration and efficacy | Greatly Improved | |
| Ammonium Sulfate (AMS) | 1-2% w/v | Conditions hard water, can improve uptake | May Improve |
Experimental Protocols
Protocol 1: Evaluating the Effect of Different Adjuvants on this compound Foliar Uptake
-
Plant Material: Grow a target weed species (e.g., velvetleaf, Abutilon theophrasti) in pots under controlled greenhouse conditions until the 3-4 leaf stage.
-
Herbicide and Adjuvant Preparation: Prepare a stock solution of radiolabeled ¹⁴C-chlorsulfuron. Prepare separate spray solutions containing ¹⁴C-chlorsulfuron at a standard field-equivalent rate mixed with different adjuvants (e.g., NIS, COC, MSO) at their recommended concentrations. Include a control solution with no adjuvant.
-
Application: Apply a single droplet of each treatment solution to the adaxial surface of the second true leaf of separate plants using a microsyringe.
-
Incubation: Allow the plants to remain under controlled conditions for a set time period (e.g., 24, 48, 72 hours).
-
Uptake Measurement:
-
At the designated time, excise the treated leaf.
-
Wash the leaf surface with a 10% methanol solution to remove unabsorbed herbicide.
-
Measure the radioactivity in the leaf wash using a liquid scintillation counter (LSC).
-
Combust the washed leaf tissue in a biological oxidizer and measure the trapped ¹⁴CO₂ using the LSC to determine the amount of absorbed herbicide.
-
Calculate uptake as a percentage of the total applied radioactivity.
-
-
Data Analysis: Statistically compare the uptake percentages between the different adjuvant treatments and the control.
Protocol 2: Assessing the Impact of pH on this compound Absorption by Roots
-
Plant Material: Germinate and grow seedlings of a test species (e.g., pea, Pisum sativum) hydroponically.
-
Treatment Solutions: Prepare a series of buffered solutions at different pH levels (e.g., 4.0, 5.5, 7.0, 8.5) containing a known concentration of this compound.
-
Experiment Initiation: Excise root segments of a uniform length from the seedlings.
-
Uptake Period: Place the excised roots into the different pH treatment solutions for a specific duration (e.g., 60 minutes).
-
Quantification:
-
Remove the roots from the solution and rinse them briefly with herbicide-free buffer at the corresponding pH to remove surface residues.
-
Extract the this compound from the root tissue using an appropriate solvent (e.g., acetone/water).
-
Analyze the this compound concentration in the extract using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Compare the amount of this compound absorbed by the roots at each pH level.
Visualizations
References
Factors affecting Chlorsulfuron phytotoxicity in sensitive crops
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorsulfuron. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
This compound is a selective, systemic herbicide belonging to the sulfonylurea family.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants. By blocking this pathway, this compound halts cell division in the growing tips of roots and shoots, leading to the cessation of plant growth and eventual death of susceptible plants.
Q2: Why am I observing varying levels of phytotoxicity in my experiments with the same this compound concentration?
The phytotoxicity of this compound is significantly influenced by a combination of soil properties, environmental conditions, and the specific sensitivity of the crop species being tested. Key factors include soil pH, organic matter content, temperature, and soil moisture.
Q3: How does soil pH affect this compound phytotoxicity?
Soil pH is a critical factor. This compound is more available and therefore more phytotoxic in alkaline soils (higher pH). In acidic soils (lower pH), this compound undergoes more rapid chemical hydrolysis and microbial degradation, reducing its persistence and potential for plant uptake. The adsorption of this compound to soil particles is also pH-dependent, with decreased adsorption at higher pH levels, making it more available in the soil solution for plant uptake.
Q4: What is the role of soil organic matter in this compound activity?
Soil organic matter has a significant inverse correlation with this compound phytotoxicity; higher organic matter content leads to greater adsorption of the herbicide, making it less available for plant uptake and reducing its phytotoxic effects.
Q5: Can environmental conditions post-application influence the outcome of my experiments?
Yes, environmental conditions play a crucial role.
-
Temperature: Higher temperatures generally accelerate the microbial degradation of this compound, reducing its persistence.
-
Soil Moisture: Adequate soil moisture is necessary for both microbial degradation and for the movement of this compound into the root zone for uptake by plants. Dry conditions can slow down degradation, potentially leading to carryover injury to subsequent sensitive crops.
-
Humidity: High humidity can increase the foliar uptake of this compound, enhancing its phytotoxicity.
Q6: I'm observing injury in a rotational crop that is supposed to be tolerant. What could be the cause?
This phenomenon, known as "carryover injury," can occur when this compound persists in the soil from a previous application. Factors that promote persistence and increase the risk of carryover include:
-
High soil pH, which slows down chemical hydrolysis.
-
Low soil moisture and temperature, which reduce microbial degradation.
-
Low soil organic matter, leading to less adsorption and higher availability.
-
The inherent sensitivity of the rotational crop.
Troubleshooting Guides
Issue 1: Inconsistent results in phytotoxicity assays.
-
Possible Cause: Variation in soil properties between experimental batches.
-
Troubleshooting Steps:
-
Standardize Soil Source: Use a consistent source of soil for all experiments.
-
Characterize Soil: Before starting, analyze the soil for pH, organic matter content, and texture.
-
pH Adjustment: If necessary, adjust the soil pH to a consistent level for all replicates.
-
Control Groups: Always include untreated control groups to establish a baseline for plant growth under your specific soil and environmental conditions.
-
Issue 2: Higher than expected phytotoxicity and crop injury.
-
Possible Cause: Environmental factors enhancing this compound availability and uptake.
-
Troubleshooting Steps:
-
Review Soil pH: Check if the soil pH is in the alkaline range, which increases this compound availability.
-
Assess Organic Matter: Low organic matter can lead to higher concentrations of available this compound.
-
Monitor Environmental Conditions: High humidity and adequate soil moisture can increase uptake and phytotoxicity. Consider if these conditions were present post-application.
-
Issue 3: Lower than expected herbicide efficacy.
-
Possible Cause: Factors limiting the availability or uptake of this compound.
-
Troubleshooting Steps:
-
Check Soil pH: Acidic soil conditions can lead to rapid degradation of this compound.
-
Evaluate Organic Matter: High organic matter content can bind this compound, making it unavailable to plants.
-
Consider Application Timing and Conditions: Application to weeds under stress (e.g., drought) can reduce uptake and efficacy.
-
Weed Resistance: Consider the possibility of herbicide resistance in the target weed population, especially if this compound or other ALS inhibitors have been used repeatedly.
-
Data Presentation
Table 1: Effect of Soil pH on this compound Half-Life
| Soil pH | Half-Life (days) | Reference |
| 5.6 | 13.3 | |
| 6.2 | 88.8 | |
| 7.1 | 105.0 | |
| 7.5 | 70 | |
| 7.7 | 135.8 | |
| 8.1 | 143.3 |
Table 2: Effect of Temperature and Soil Moisture on this compound Half-Life in a Soil with pH 7.7
| Temperature (°C) | Soil Moisture (% Field Capacity) | Half-Life (days) | Reference |
| 10 | 75 | 229 | |
| 20 | 75 | Not specified | |
| 30 | 75 | Not specified | |
| 40 | 75 | 62.5 |
Experimental Protocols
Protocol 1: Soil-Based Bioassay for this compound Residue Detection
This protocol uses a sensitive indicator plant, such as corn (Zea mays), to determine the presence of phytotoxic this compound residues in soil.
-
Objective: To qualitatively or quantitatively assess the presence of biologically active this compound in a soil sample.
-
Materials:
-
Test soil samples
-
Untreated control soil from a similar source
-
Pots or containers for planting
-
Seeds of a sensitive indicator species (e.g., corn)
-
Growth chamber or greenhouse with controlled temperature and light
-
-
Procedure:
-
Sample Collection: Collect representative soil samples from the experimental area. For carryover studies, sample to the depth of the plow layer.
-
Potting: Fill pots with the test soil and the control soil.
-
Planting: Plant several seeds of the indicator species in each pot at a uniform depth.
-
Growth Conditions: Place the pots in a growth chamber or greenhouse with optimal conditions for the indicator plant's growth (e.g., 25°C, 16-hour photoperiod).
-
Watering: Water the pots as needed, avoiding over-saturation.
-
Observation: Observe the plants for symptoms of phytotoxicity over a period of 2-3 weeks. Symptoms in sensitive species include stunting, chlorosis (yellowing), and necrosis (tissue death).
-
Data Collection (Quantitative): For a more quantitative assessment, measure parameters such as shoot height, root length, and fresh or dry weight of the plants. Compare the measurements from the test soil to those from the control soil. A significant reduction in growth in the test soil indicates the presence of phytotoxic this compound residues.
-
Protocol 2: Root Elongation Assay for this compound Quantification
This method provides a quantitative measure of this compound concentration based on the inhibition of primary root growth.
-
Objective: To determine the concentration of this compound in a solution or soil extract.
-
Materials:
-
This compound standard solutions of known concentrations
-
Soil extraction solution (e.g., Ca(OH)2 solution)
-
Petri dishes or similar containers
-
Filter paper
-
Seeds of a sensitive indicator species (e.g., corn)
-
Incubator
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of varying concentrations.
-
Soil Extraction (if applicable): Extract this compound from soil samples using an appropriate method, such as the Ca(OH)2 extraction technique.
-
Assay Setup: Place filter paper in each petri dish and moisten with a known volume of either a standard solution or the soil extract.
-
Seed Germination: Pre-germinate the indicator seeds until the primary root is just emerging.
-
Incubation: Place the germinated seeds on the moistened filter paper in the petri dishes and incubate in the dark at a constant temperature.
-
Measurement: After a set incubation period (e.g., 48-72 hours), measure the length of the primary root for each seedling.
-
Data Analysis: Calculate the average root length for each concentration. Plot the root length (or % inhibition compared to the control) against the logarithm of the this compound concentration to generate a standard curve. Use this curve to determine the concentration of this compound in the unknown soil extracts.
-
Mandatory Visualizations
Caption: this compound's mode of action: inhibition of ALS.
Caption: Factors influencing this compound phytotoxicity.
Caption: Workflow for a soil-based phytotoxicity bioassay.
References
- 1. Phytotoxicity and Adsorption of this compound as Affected by Soil Properties | Weed Science | Cambridge Core [cambridge.org]
- 2. goldbio.com [goldbio.com]
- 3. Transcriptome changes in this compound-treated plants are caused by acetolactate synthase inhibition and not induction of a herbicide detoxification system in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Chlorsulfuron Resistance in Weed Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on chlorsulfuron resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a sulfonylurea herbicide that belongs to the HRAC (Herbicide Resistance Action Committee) Group 2.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By inhibiting ALS, this compound disrupts protein synthesis and cell growth, ultimately leading to the death of susceptible plants.[1]
Q2: What are the main mechanisms by which weeds develop resistance to this compound?
Weeds can develop resistance to this compound through two primary mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves a single nucleotide mutation in the gene encoding the ALS enzyme. This mutation results in an amino acid substitution that reduces the binding affinity of this compound to the enzyme, rendering it less effective without impairing the enzyme's normal function. A common mutation conferring resistance to sulfonylurea herbicides is at the Proline-197 position in the ALS gene.
-
Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it involves other physiological processes that reduce the amount of active herbicide reaching the target site. These can include:
-
Enhanced metabolism: The weed plant may exhibit increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, which break down the herbicide into non-toxic metabolites.
-
Reduced absorption or translocation: The herbicide may not be effectively absorbed by the plant or transported to the sites of action.
-
Sequestration: The herbicide may be stored in cellular compartments where it cannot reach the target enzyme.
-
Q3: How can I determine if a weed population is resistant to this compound?
Confirming this compound resistance typically involves whole-plant bioassays conducted in a greenhouse setting. This involves growing suspected resistant and known susceptible weed populations from seed and treating them with a range of this compound doses. Resistance is confirmed if the suspected population survives and grows at doses that are lethal to the susceptible population. Molecular techniques, such as sequencing the ALS gene, can be used to identify specific target-site mutations conferring resistance.
Q4: What are the best management practices to prevent or delay the evolution of this compound resistance?
A multi-faceted approach, known as Integrated Weed Management (IWM), is essential for managing herbicide resistance. Key strategies include:
-
Rotating Herbicides: Avoid the repeated use of this compound or other ALS inhibitors. Instead, rotate with herbicides that have different modes of action.
-
Using Herbicide Mixtures: Tank-mixing herbicides with different modes of action can be more effective in controlling a broader spectrum of weeds and delaying resistance.
-
Cultural Practices: Implement cultural control methods to reduce the reliance on herbicides. These can include:
-
Crop rotation: Alternating crops can disrupt the life cycles of specific weeds.
-
Tillage: Mechanical weed control can reduce the weed seed bank in the soil.
-
Cover crops: Planting cover crops can suppress weed growth.
-
Delayed planting: Adjusting the planting date can give the crop a competitive advantage over weeds.
-
-
Monitoring: Regularly scout fields to identify and manage weed escapes before they can produce seed.
Troubleshooting Guides
Scenario 1: this compound application is ineffective on a weed species that was previously susceptible.
-
Possible Cause: The weed population may have developed resistance to this compound.
-
Troubleshooting Steps:
-
Confirm Resistance: Conduct a dose-response bioassay to compare the suspected resistant population with a known susceptible population.
-
Investigate the Mechanism: If resistance is confirmed, determine the underlying mechanism. Sequence the ALS gene to check for target-site mutations. Conduct metabolic studies using inhibitors of cytochrome P450 enzymes (e.g., malathion) to investigate the role of enhanced metabolism.
-
Implement Alternative Control: If resistance is confirmed, switch to an herbicide with a different mode of action. Consult local extension services for recommendations.
-
Adopt IWM: Implement a long-term integrated weed management strategy to prevent the further spread and evolution of resistance.
-
Scenario 2: Inconsistent results in this compound dose-response experiments.
-
Possible Cause: Variability in experimental conditions or plant material.
-
Troubleshooting Steps:
-
Standardize Plant Growth: Ensure that all plants (both susceptible and potentially resistant) are grown under uniform conditions (light, temperature, water, and soil). Treat plants at the same growth stage.
-
Accurate Herbicide Application: Calibrate spray equipment carefully to ensure accurate and uniform application of the herbicide solution. Use a carrier volume and spray speed that are consistent across all treatments.
-
Proper Seed Collection and Storage: Collect mature seeds from multiple plants within the target population to ensure genetic diversity. Store seeds in a cool, dry place to maintain viability.
-
Replication: Use a sufficient number of replicates for each treatment to account for biological variability.
-
Scenario 3: Difficulty in germinating weed seeds for resistance screening.
-
Possible Cause: Seed dormancy.
-
Troubleshooting Steps:
-
Dormancy Breaking Treatments: Many weed species have innate seed dormancy that must be broken before germination can occur. Common methods include:
-
Stratification: Exposing seeds to a period of cold and moist conditions.
-
Scarification: Mechanically or chemically abrading the seed coat.
-
Light/Dark Cycles: Some seeds require specific light cues for germination.
-
Gibberellic Acid (GA) Treatment: Soaking seeds in a GA solution can promote germination.
-
-
Optimize Germination Conditions: Provide optimal temperature, moisture, and light conditions for the specific weed species being tested.
-
Quantitative Data
Table 1: Examples of this compound Resistance Levels in Different Weed Species
| Weed Species | Resistance Mechanism | Level of Resistance (Fold-Increase) | Reference |
| Sorghum bicolor (grain sorghum) | Metabolic Resistance (Cytochrome P450) | ~20-fold | |
| Lolium rigidum (rigid ryegrass) | Target-Site Mutation & Enhanced Metabolism | Varies | |
| Stellaria media (common chickweed) | Target-Site Mutation (ALS) | Varies | |
| Alopecurus myosuroides (black-grass) | Enhanced Metabolism (Cytochrome P450) | Varies | |
| Polygonum convolvulus (wild buckwheat) | Target-Site Mutation (ALS) | >100-fold |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance
This protocol is adapted from established methods for herbicide resistance testing.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations
-
Pots or trays filled with a standard potting mix
-
Growth chamber or greenhouse with controlled conditions
-
This compound herbicide
-
Precision bench sprayer
-
Deionized water
-
Surfactant (if recommended on the herbicide label)
Methodology:
-
Seed Germination:
-
If necessary, apply appropriate dormancy-breaking treatments to the seeds.
-
Sow seeds in pots or trays and place them in a growth chamber or greenhouse with optimal conditions for germination and growth.
-
-
Plant Growth:
-
Once seedlings have emerged, thin them to a uniform number per pot (e.g., 4-5 plants).
-
Allow plants to grow to the 2-4 leaf stage.
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions to achieve a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x the recommended field rate). Prepare enough solution for all replicates.
-
-
Herbicide Application:
-
Calibrate the precision bench sprayer to deliver a known volume per unit area.
-
Spray the plants uniformly with the different this compound doses. Include an untreated control (0x dose).
-
-
Post-Treatment Care:
-
Return the plants to the growth chamber or greenhouse.
-
Water the plants as needed, avoiding washing the herbicide off the leaves.
-
-
Data Collection:
-
After a set period (e.g., 21 days), visually assess the plants for injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass, dry it in an oven, and record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each dose relative to the untreated control.
-
Use a statistical software package to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR50 (the herbicide dose required to cause a 50% reduction in growth).
-
The resistance factor (RF) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
Visualizations
Caption: Mechanisms of this compound action in susceptible weeds and resistance in resistant weeds.
Caption: Experimental workflow for confirming and characterizing this compound resistance.
Caption: Key components of an Integrated Weed Management (IWM) strategy.
References
Technical Support Center: Mitigating Chlorsulfuron Runoff and Leaching in Agricultural Soils
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate chlorsulfuron runoff and leaching in agricultural soils.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the environmental fate of this compound and strategies for its mitigation.
FAQ 1: What are the primary factors influencing this compound's mobility in soil?
This compound's mobility in soil, through runoff and leaching, is primarily governed by soil pH, organic matter content, temperature, and moisture.[1][2][3]
-
Soil pH: this compound is more persistent and mobile in alkaline soils (pH > 7).[3] In acidic soils, it undergoes more rapid chemical hydrolysis.[4] Adsorption of this compound decreases with increasing soil pH.
-
Organic Matter: Higher organic matter content in soil generally increases the adsorption of this compound, thereby reducing its availability for runoff and leaching.
-
Temperature and Moisture: Increased temperature and soil moisture generally accelerate the degradation of this compound, both through chemical hydrolysis and microbial action. However, the effect of moisture can be complex and may vary with soil type.
FAQ 2: What are the most effective Best Management Practices (BMPs) to reduce this compound runoff?
Several BMPs can effectively reduce this compound runoff. These can be broadly categorized as in-field and edge-of-field practices.
-
Conservation Tillage: Practices like no-till and minimum tillage increase crop residue on the soil surface, which can reduce overall runoff and sediment loss. However, the effect on the concentration of dissolved herbicides like this compound can be variable.
-
Cover Crops: Planting cover crops helps to stabilize the soil, reduce erosion, and can decrease the amount of herbicide available for runoff.
-
Vegetative Filter Strips (VFS): These are strips of vegetation planted at the edge of fields that can effectively filter runoff, reducing the transport of this compound into adjacent water bodies.
-
Soil Amendments: The addition of materials like biochar can increase the adsorption of this compound in the soil, reducing its leaching potential.
FAQ 3: How does this compound degrade in the soil?
This compound degradation in soil is a combination of chemical hydrolysis and microbial degradation.
-
Chemical Hydrolysis: This process is faster in acidic soils and involves the cleavage of the sulfonylurea bridge.
-
Microbial Degradation: A variety of soil microorganisms, including bacteria and fungi, can degrade this compound. This process is often co-metabolic, meaning the microbes do not use the herbicide as a primary energy source. Key enzymes involved include hydrolases, esterases, and cytochrome P450s.
FAQ 4: Can the application of this compound affect subsequent crops?
Yes, due to its persistence in soil, especially in alkaline conditions, this compound residues can sometimes affect the growth of sensitive rotational crops. It is crucial to follow recommended plant-back intervals and consider soil properties when planning crop rotations.
Section 2: Troubleshooting Guides
This section provides practical advice for common problems encountered during experiments related to this compound mitigation.
Troubleshooting Inconsistent this compound Degradation Rates in Laboratory Studies
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in degradation rates between replicate soil samples. | Non-homogenous soil samples. | Ensure thorough mixing and sieving of bulk soil samples before distributing into experimental units. |
| Inconsistent moisture levels. | Carefully control and monitor soil moisture content throughout the incubation period. Use gravimetric methods to adjust moisture levels as needed. | |
| Fluctuations in incubation temperature. | Use a calibrated incubator and monitor the temperature regularly. Avoid opening the incubator frequently. | |
| Slower than expected degradation rates. | Incorrect soil pH for the expected degradation pathway. | Verify the pH of your soil samples. If investigating microbial degradation, ensure the pH is within the optimal range for the relevant microorganisms. |
| Low microbial activity in the soil. | Consider using fresh soil samples with a known history of microbial activity. You can also assess microbial biomass as part of your experimental setup. | |
| No degradation observed. | Sterilization of soil was too effective, eliminating microbial populations. | If investigating microbial degradation, ensure your sterilization method (e.g., autoclaving) has not also altered soil chemical properties that could inhibit chemical hydrolysis. Consider using methods like gamma irradiation for more targeted sterilization. |
| Analytical method is not sensitive enough to detect small changes in concentration. | Validate your analytical method to ensure it has the required limit of detection and quantification for your experimental design. |
Troubleshooting this compound Analysis by HPLC-MS/MS
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Mismatch between sample solvent and mobile phase. | Whenever possible, dissolve your final extract in the initial mobile phase composition. |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates over time, consider replacing the column. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check for leaks in the HPLC system. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Low signal intensity or no peak detected. | Inefficient extraction from the soil matrix. | Optimize your extraction solvent and procedure. Ensure the pH of the extraction solvent is appropriate for this compound's chemical properties. |
| Matrix effects (ion suppression or enhancement) in the mass spectrometer. | Prepare matrix-matched standards for calibration. Consider using a dilute-and-shoot approach or further sample cleanup (e.g., solid-phase extraction) to minimize matrix effects. | |
| Baseline noise or drift. | Contaminated mobile phase or detector cell. | Use high-purity solvents and reagents. Flush the system and clean the detector cell according to the manufacturer's instructions. |
Section 3: Data Presentation
The following tables summarize quantitative data on the effectiveness of various mitigation strategies for this compound.
Table 1: Effect of Soil Properties on this compound Half-Life (DT₅₀)
| Soil pH | Temperature (°C) | Half-Life (days) | Reference |
| 5.6 | 25 | 13.3 (1.9 weeks) | |
| 6.2 | 20 | 88.5 | |
| 7.1 | 10 | 54.2 | |
| 7.1 | 20 | 105.0 | |
| 7.4 | Not Specified | 124 | |
| 7.5 | Not Specified | 70 (10 weeks) | |
| 8.0 | Not Specified | 87.5 (12.5 weeks) | |
| 8.1 | 20 | 144 | |
| 8.39 | Not Specified | 158 |
Table 2: Effectiveness of Vegetative Filter Strips (VFS) in Reducing Herbicide Runoff
| VFS Width (m) | Average Herbicide Runoff Reduction (%) | Reference |
| Up to 2 | 65 | |
| 4.6 | 54-73 (for atrazine, metolachlor, and cyanazine) | |
| 9.1 | 73-79 (for atrazine, metolachlor, and cyanazine) | |
| ~18 | 95 |
Table 3: Impact of Tillage Practices on Runoff and Pesticide Loss (General)
| Tillage Practice Comparison | Change in Runoff | Change in Sediment Loss | Change in Pesticide Loss | Change in Pesticide Concentration in Runoff | Reference |
| Conventional to Minimum Tillage | -26% | -64% | -15% | +11% | |
| Conventional to No-Till | -43% | -87% | No significant effect | +77% |
Note: Data represents a meta-analysis of various pesticides and may not be specific to this compound, but indicates general trends.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound mitigation.
Protocol 1: this compound Extraction from Soil and Analysis by HPLC-MS/MS
Objective: To extract this compound from soil samples and quantify its concentration using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Soil sample (air-dried and sieved)
-
Analytical balance
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium carbonate
-
Formic acid
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of an extraction solution (e.g., acetonitrile/water with a small amount of ammonium carbonate to adjust pH) to the centrifuge tube.
-
Shake the tubes on a mechanical shaker for a specified time (e.g., 1 hour).
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully collect the supernatant.
-
-
Sample Cleanup (Optional):
-
If matrix interference is expected, pass the supernatant through an appropriate SPE cartridge according to the manufacturer's instructions.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial HPLC mobile phase.
-
-
Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using an HPLC-MS/MS system with a suitable C18 column and a mobile phase gradient (e.g., water with formic acid and acetonitrile with formic acid).
-
Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with analytical standards.
-
Protocol 2: Batch Adsorption-Desorption Experiment
Objective: To determine the adsorption and desorption characteristics of this compound in a specific soil.
Materials:
-
Soil sample (air-dried and sieved)
-
This compound solutions of known concentrations
-
Background electrolyte solution (e.g., 0.01 M CaCl₂)
-
Centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Adsorption:
-
Weigh a known amount of soil (e.g., 2 g) into a series of centrifuge tubes.
-
Add a known volume (e.g., 10 mL) of this compound solutions of varying concentrations to the tubes.
-
Include a control with no this compound to account for any background interference.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the this compound concentration in the supernatant.
-
Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium concentrations.
-
-
Desorption:
-
After the adsorption step, carefully decant the supernatant.
-
Add a known volume of the background electrolyte solution to the soil pellet.
-
Shake the tubes for the same equilibrium time as in the adsorption step.
-
Centrifuge and analyze the this compound concentration in the supernatant.
-
Repeat the desorption step with fresh background electrolyte solution for several cycles to assess the reversibility of adsorption.
-
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows related to this compound mitigation.
References
Technical Support Center: Optimizing Chlorsulfuron Application Timing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorsulfuron. The information is designed to help optimize application timing for maximum weed control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal growth stage of weeds for this compound application?
A1: For post-emergence applications, this compound is most effective when applied to young, actively growing weeds.[1][2] For annual broadleaf weeds, the optimal timing is typically at the 2 to 4-leaf stage.[2] For perennial weeds, application during the bud to bloom stage is recommended for best results.[3]
Q2: How do environmental factors like temperature and soil moisture influence this compound's efficacy?
A2: Environmental conditions play a crucial role in the efficacy of this compound.
-
Temperature: The ideal air temperature for applying most post-emergent herbicides, including this compound, is between 65°F and 85°F (approximately 18°C to 29°C).[4] At lower temperatures, weed control will be slower as the absorption and translocation of the herbicide are reduced. Very high temperatures (above 85°F or 29°C) can also reduce efficacy.
-
Soil Moisture: Herbicide performance is generally reduced when plants are under moisture stress. Adequate soil moisture is important for the active growth of weeds, which enhances the uptake and translocation of this compound. Conversely, in dry conditions, weed control may be less effective.
-
Rainfall: For post-emergence applications, a rain-free period of at least 4 hours is recommended after spraying to ensure adequate absorption.
Q3: What is the mode of action of this compound?
A3: this compound is a sulfonylurea herbicide that works by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants. This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing weed death.
Q4: Are there known weed species with resistance to this compound?
A4: Yes, repeated use of this compound and other ALS-inhibiting herbicides has led to the development of resistant weed biotypes. To mitigate the risk of resistance, it is important to rotate herbicides with different modes of action and incorporate integrated weed management strategies.
Q5: What are the typical rotational crop restrictions following this compound application?
A5: this compound can have residual activity in the soil, which may affect subsequent crops. Rotational restrictions are influenced by factors such as soil pH, temperature, and moisture, as these affect the rate of herbicide degradation. It is crucial to consult the product label for specific rotational crop guidelines. Generally, soils with a higher pH will have longer plant-back intervals.
Troubleshooting Guides
Issue 1: Poor Weed Control Despite this compound Application
| Potential Cause | Troubleshooting Steps |
| Incorrect Application Timing | - Ensure weeds are at the optimal growth stage (e.g., 2-4 leaf stage for annuals).- Avoid application to mature or stressed weeds. |
| Unfavorable Environmental Conditions | - Apply when temperatures are between 65°F and 85°F (18°C - 29°C).- Ensure adequate soil moisture for active weed growth.- Avoid application if rainfall is expected within 4 hours. |
| Herbicide Resistance | - Review the herbicide application history of the experimental site.- Consider testing for herbicide resistance in the target weed population.- Rotate with herbicides that have a different mode of action. |
| Improper Spray Solution or Application | - Verify the correct herbicide concentration and use of appropriate adjuvants as recommended.- Ensure uniform spray coverage of the target weeds. |
Issue 2: Observed Crop Injury After this compound Application
| Potential Cause | Troubleshooting Steps |
| Crop Stress | - Avoid applying this compound to crops that are under stress from drought, disease, or nutrient deficiencies. |
| Incorrect Application Rate | - Calibrate spray equipment to ensure the correct application rate.- Review calculations to confirm the correct amount of herbicide was used. |
| Soil pH | - Be aware that crop injury can be more pronounced in soils with a high pH. |
| Tank Contamination | - Thoroughly clean spray equipment before and after use to prevent contamination from other herbicides. |
Issue 3: Inconsistent Results Across Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Variable Weed Pressure | - Select experimental sites with uniform weed populations.- Map weed density across plots before application. |
| Inconsistent Application | - Ensure consistent application technique and speed across all replicates.- Calibrate application equipment regularly. |
| Micro-environmental Differences | - Account for variations in soil type, moisture, and topography within the experimental area.- Use a randomized complete block design to minimize the effects of field variability. |
Data Presentation
Table 1: Effect of Weed Growth Stage on this compound Efficacy
| Weed Type | Growth Stage | Expected Efficacy |
| Annual Broadleaf Weeds | 2-4 Leaf Stage | High |
| Annual Broadleaf Weeds | Beyond 4-Leaf Stage | Reduced |
| Perennial Weeds | Bud to Bloom Stage | High |
| Perennial Weeds | Vegetative Stage | Moderate |
| Stressed Weeds (any stage) | - | Reduced |
Table 2: Influence of Environmental Factors on this compound Performance
| Factor | Condition | Impact on Efficacy |
| Temperature | 65°F - 85°F (18°C - 29°C) | Optimal |
| < 60°F (15°C) | Reduced and Slower Acting | |
| > 85°F (29°C) | May be Reduced | |
| Soil Moisture | Adequate | Enhanced |
| Drought Stress | Reduced | |
| Rainfall | > 4 hours post-application | Minimal |
| < 4 hours post-application | Reduced |
Table 3: this compound Half-Life in Soil Under Various Conditions
| Soil pH | Temperature | Soil Moisture | Half-Life (Days) | Reference |
| 5.6 | 25°C | Not Specified | ~13 | |
| 6.2 | 20°C | Not Specified | 38.1 | |
| 6.3 | 25°C | Not Specified | ~19 | |
| 7.1 | 10°C | 6% | 54.2 | |
| 7.1 | 20°C | Not Specified | 105.0 | |
| 7.5 | Not Specified | Not Specified | ~70 | |
| 7.7 | 10°C | Not Specified | 231.7 | |
| 7.7 | 20°C | Not Specified | 136.6 | |
| 8.0 | Not Specified | Not Specified | ~87.5 | |
| 8.1 | 20°C | Not Specified | 143.3 | |
| 8.39 | Not Specified | Not Specified | 158 |
Experimental Protocols
Protocol 1: Greenhouse Bioassay for this compound Efficacy
-
Plant Preparation: Grow target weed species in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Treatment Application: Apply this compound at various concentrations when weeds reach the desired growth stage (e.g., 2-4 leaf stage). Use a calibrated laboratory sprayer to ensure uniform application. Include an untreated control group.
-
Data Collection: At 7, 14, and 21 days after treatment, visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death). Harvest the above-ground biomass and measure the fresh and dry weights.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effect of different treatments.
Protocol 2: Field Trial for Evaluating this compound Application Timing
-
Site Selection and Plot Layout: Choose a field with a uniform and representative population of the target weed species. Design the experiment using a randomized complete block design with at least three to four replications.
-
Treatment Application: Apply this compound at the recommended rate at different weed growth stages (e.g., pre-emergence, early post-emergence, late post-emergence). Use a calibrated field sprayer. Include a weedy and a weed-free control plot.
-
Data Collection:
-
Weed Control: Visually assess weed control at regular intervals after application.
-
Weed Density and Biomass: Count the number of weeds per unit area and collect biomass samples at the end of the experiment.
-
Crop Tolerance: If applicable, record any signs of crop injury.
-
Yield: Harvest the crop from the center of each plot to determine the impact of weed control on yield.
-
-
Data Analysis: Use statistical software to analyze the collected data and determine the significance of different application timings on weed control and crop yield.
Visualizations
Caption: this compound's mode of action targeting the ALS enzyme.
Caption: Workflow for a this compound efficacy field trial.
Caption: Troubleshooting logic for poor this compound efficacy.
References
Validation & Comparative
Chlorsulfuron Resistance in Kochia scoparia: A Comparative Guide to Mechanisms and Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms underlying chlorsulfuron resistance in Kochia scoparia, a troublesome weed in many agricultural systems. The primary focus is on the well-documented target-site resistance conferred by mutations in the acetolactate synthase (ALS) gene. This document outlines the key molecular changes, presents quantitative data on resistance levels, and provides detailed protocols for the experimental validation of resistance.
Overview of this compound and its Mode of Action
This compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase, AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] By blocking this pathway, this compound deprives the plant of essential amino acids, leading to a cessation of cell division and growth, and ultimately, plant death.
Primary Mechanism of Resistance: Target-Site Modification
The predominant mechanism of resistance to this compound in Kochia scoparia is the alteration of the target enzyme, ALS, due to point mutations in the ALS gene. These mutations result in an ALS enzyme that is less sensitive to inhibition by this compound and other ALS-inhibiting herbicides.
Several key mutations in the ALS gene have been identified in this compound-resistant Kochia scoparia populations. These mutations lead to amino acid substitutions at specific positions in the ALS protein, most notably:
-
Proline at position 197 (Pro197): This is one of the most common sites for resistance-conferring mutations. Substitutions to various amino acids such as Threonine (Thr), Serine (Ser), Leucine (Leu), Arginine (Arg), Alanine (Ala), and Histidine (His) have been reported.
-
Tryptophan at position 574 (Trp574): Substitution of tryptophan with leucine (Trp574Leu) is another frequently observed mutation conferring high levels of resistance.
-
Aspartate at position 376 (Asp376): An Asp-to-Glutamate (Glu) substitution at this position has also been identified in resistant biotypes.
It is important to note that different amino acid substitutions can confer varying levels of resistance to this compound and cross-resistance to other ALS-inhibiting herbicides.
Quantitative Assessment of this compound Resistance
The level of resistance in Kochia scoparia is typically quantified at the whole-plant level and the enzyme level.
Whole-Plant Resistance: GR50 Values
The 50% growth reduction (GR50) value represents the herbicide dose required to reduce plant growth by 50% compared to an untreated control. The resistance factor (RF) is calculated as the ratio of the GR50 of the resistant (R) population to the GR50 of the susceptible (S) population.
| Herbicide | Resistant Biotype | Susceptible Biotype GR50 (g ai/ha) | Resistant Biotype GR50 (g ai/ha) | Resistance Factor (R/S) | Reference |
| This compound | Kansas R | 0.25 | 7.6 | 30 | |
| This compound | North Dakota R | 0.17 | 17.8 | 105 | |
| This compound | Industrial Site R | - | >180 times S | >180 | |
| Thifensulfuron | Industrial Site R | - | >180 times S | >180 | |
| Metsulfuron | Industrial Site R | - | 13 times S | 13 | |
| Triasulfuron | Industrial Site R | - | 13 times S | 13 | |
| Tribenuron | Industrial Site R | - | 35 times S | 35 | |
| Imazethapyr | Industrial Site R | - | 2 times S | 2 |
Enzyme-Level Resistance: I50 Values
The 50% inhibition concentration (I50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The I50 ratio (R/S) compares the herbicide concentration needed to inhibit the ALS enzyme from resistant and susceptible plants.
| Herbicide Class | Herbicide | I50 Ratio (R/S) | Reference |
| Sulfonylureas | This compound | 5 - 28 | |
| Sulfonylureas | Primisulfuron | 22 | |
| Sulfonylureas | Thifensulfuron | 16 | |
| Imidazolinones | Imazethapyr | 2 - 6 | |
| Sulfonanilides | - | 20 |
Non-Target-Site Resistance (NTSR)
While target-site mutations are the primary mechanism of this compound resistance in Kochia scoparia, the potential for non-target-site resistance (NTSR) should be considered. NTSR mechanisms involve processes that reduce the amount of active herbicide reaching the target site, such as enhanced herbicide metabolism or reduced herbicide uptake and translocation.
Studies on this compound resistance in Kochia scoparia have generally not found significant evidence of enhanced metabolism as a primary resistance mechanism. However, research on a fluroxypyr-resistant Kochia scoparia population, which was also resistant to this compound, did identify enhanced metabolic detoxification as the mechanism for fluroxypyr resistance. This suggests that the genetic capacity for NTSR exists within the species and could potentially contribute to resistance to other herbicides, including sulfonylureas, in some biotypes.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
Objective: To determine the level of resistance to this compound at the whole-plant level by calculating the GR50.
Materials:
-
Seeds from putative resistant and known susceptible Kochia scoparia populations.
-
Pots (e.g., 10 cm x 10 cm) filled with a suitable potting mix.
-
Growth chamber or greenhouse with controlled temperature, light, and humidity.
-
This compound herbicide formulation.
-
Cabinet sprayer calibrated to deliver a precise volume of spray solution.
-
Balance for weighing plant biomass.
Procedure:
-
Plant Growth: Sow seeds of resistant and susceptible biotypes in separate pots. Once emerged, thin seedlings to a uniform number per pot (e.g., 3-5 plants). Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 5-10 cm in height).
-
Herbicide Application: Prepare a series of this compound dilutions to create a range of doses that will cause between 0% and 100% growth inhibition for both susceptible and resistant plants. A typical dose range for susceptible plants might be 0, 0.1, 0.2, 0.4, 0.8, and 1.6 g ai/ha, while for resistant plants, it could be 0, 10, 20, 40, 80, and 160 g ai/ha.
-
Spray the plants with the different herbicide doses using a calibrated cabinet sprayer. Include an untreated control for each biotype.
-
Data Collection: After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass for each pot. Dry the biomass in an oven at a constant temperature (e.g., 60°C) for 72 hours and then record the dry weight.
-
Data Analysis: Express the dry weight of the treated plants as a percentage of the mean dry weight of the untreated control plants for each biotype. Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the dose-response data and calculate the GR50 value for each biotype. The resistance factor is then calculated as GR50 (Resistant) / GR50 (Susceptible).
In Vitro ALS Enzyme Activity Assay
Objective: To determine the sensitivity of the ALS enzyme from resistant and susceptible plants to this compound by calculating the I50 value.
Materials:
-
Fresh, young leaf tissue from resistant and susceptible Kochia scoparia plants.
-
Extraction buffer (e.g., 0.1 M potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10% v/v glycerol, and 1 mM dithiothreitol).
-
This compound analytical standard.
-
Reaction buffer (similar to extraction buffer).
-
Creatine and α-naphthol solutions for colorimetric detection of acetoin.
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
Enzyme Extraction: Harvest young leaf tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powdered tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.
-
Enzyme Assay: Prepare a series of this compound dilutions in the reaction buffer.
-
In a microplate or test tubes, mix the enzyme extract with the reaction buffer containing different concentrations of this compound. Include a control with no herbicide.
-
Initiate the enzymatic reaction by adding the substrate, pyruvate. Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.
-
Acetoin Detection: Add creatine and then α-naphthol to the reaction mixture. This will form a colored complex with acetoin.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. Use a non-linear regression model to determine the I50 value. The I50 ratio is calculated as I50 (Resistant) / I50 (Susceptible).
ALS Gene Sequencing
Objective: To identify point mutations in the ALS gene that confer resistance to this compound.
Materials:
-
Leaf tissue from resistant and susceptible Kochia scoparia plants.
-
DNA extraction kit.
-
Primers designed to amplify conserved regions of the ALS gene known to harbor resistance mutations.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermocycler.
-
Gel electrophoresis equipment.
-
DNA sequencing service or in-house sequencing platform (e.g., Sanger sequencing).
-
Sequence analysis software.
Procedure:
-
DNA Extraction: Extract genomic DNA from the leaf tissue of individual resistant and susceptible plants using a commercial DNA extraction kit.
-
PCR Amplification: Amplify specific regions of the ALS gene using the designed primers and standard PCR protocols. The target regions should encompass the codons for Pro197, Trp574, and other known mutation sites.
-
Verification of Amplification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. Both forward and reverse primers should be used for sequencing to ensure accuracy.
-
Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants using sequence analysis software (e.g., BLAST, ClustalW).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the resistant plants compared to the susceptible plants.
Visualizations
Caption: Target-site resistance to this compound in Kochia scoparia.
Caption: Experimental workflow for characterizing this compound resistance.
References
A Comparative Environmental Impact Assessment: Chlorsulfuron vs. Triazine Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impacts of Chlorsulfuron, a sulfonylurea herbicide, and triazine herbicides, a class that includes widely used compounds like atrazine and simazine. The information presented is supported by experimental data to assist in informed decision-making regarding the use and potential environmental consequences of these herbicidal agents.
Executive Summary
Both this compound and triazine herbicides are effective for weed control, but they exhibit distinct environmental profiles. This compound is characterized by its high potency at low application rates and its primary mode of action through the inhibition of the acetolactate synthase (ALS) enzyme in plants. Triazine herbicides, on the other hand, function by disrupting photosynthesis at photosystem II. While this compound generally shows lower toxicity to animals, it can be highly persistent in certain soil types and extremely toxic to non-target aquatic plants. Triazine herbicides have been extensively studied and are known for their potential to contaminate surface and groundwater, with some compounds demonstrating endocrine-disrupting effects in aquatic organisms.
Quantitative Data Comparison
The following tables summarize key environmental impact parameters for this compound and triazine herbicides based on available experimental data.
Table 1: Soil Persistence and Mobility
| Parameter | This compound | Triazine Herbicides (Atrazine as representative) | References |
| Soil Half-life (t½) | 18 to 109 days, highly dependent on soil pH and temperature. Degradation is faster in acidic, moist, and warmer soils. | 13 to 29 days in some studies, but can be much longer (up to 231 days) depending on soil type and environmental conditions. | [1][2][3][4][5] |
| Mobility in Soil | Moderately to very mobile, with mobility increasing in alkaline soils. | Medium to high mobility, with a recognized potential for leaching into groundwater. | |
| Groundwater Contamination Potential | High potential, especially in permeable soils with shallow water tables. | High potential, with frequent detection in groundwater samples. |
Table 2: Ecotoxicity to Non-Target Organisms
| Organism | This compound | Triazine Herbicides (Atrazine as representative) | References |
| Aquatic Plants (e.g., Duckweed, Algae) | Very high toxicity. EC50 values can be as low as 0.00035 mg/L for duckweed and 0.05 mg/L for green algae. | Acutely toxic, with EC50 values in the range of 20 to 200 µg/L for algae and aquatic macrophytes. | |
| Fish | Practically non-toxic. | Effects on physiology, metabolism, and reproduction have been observed. Acute exposure can impact reproductive development. | |
| Aquatic Invertebrates | Practically non-toxic. | Can be toxic, with some studies showing high risk to organisms like Daphnia. | |
| Birds | Practically non-toxic. Acute LD50 for mallard ducks and bobwhite quail is >5000 mg/kg. | Breakdown products can be as or slightly more toxic than the parent compound. | |
| Mammals | Practically non-toxic. Acute oral LD50 for rats is >5000 mg/kg. | Potential for endocrine disruption has been noted in some studies. | |
| Bees | Low toxicity. | Generally considered to have low direct toxicity, but indirect effects through habitat alteration are possible. | |
| Earthworms | May be moderately toxic. | Data not extensively available in the provided results. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of general protocols used to assess the environmental impact of herbicides.
Determination of Soil Half-Life
The persistence of a herbicide in soil is commonly determined through laboratory and field studies.
-
Laboratory Incubation Studies:
-
Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields, sieved to remove large debris, and characterized for properties such as pH, organic matter content, and texture.
-
Herbicide Application: A known concentration of the herbicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.
-
Incubation: The treated soil is incubated under controlled conditions of temperature and moisture.
-
Sampling and Extraction: At regular intervals, subsamples of the soil are taken and the herbicide is extracted using appropriate solvents.
-
Analysis: The concentration of the parent herbicide and its degradation products is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For radiolabeled compounds, liquid scintillation counting can be used to measure radioactivity.
-
Half-Life Calculation: The half-life (t½) is calculated by fitting the degradation data to a first-order decay model.
-
-
Field Studies:
-
Plot Establishment: Field plots are established in representative locations.
-
Herbicide Application: The herbicide is applied at a known rate, simulating agricultural practice.
-
Soil Sampling: Soil cores are collected from different depths at various time points after application.
-
Analysis: The concentration of the herbicide in the soil samples is determined as described above.
-
Half-Life Calculation: The dissipation of the herbicide under field conditions is used to calculate its field half-life.
-
Assessment of Aquatic Plant Toxicity
The toxicity of herbicides to non-target aquatic plants is a critical component of environmental risk assessment.
-
Test Organisms: Common test species include the duckweed (Lemna minor) and various species of algae (e.g., Pseudokirchneriella subcapitata).
-
Culture Conditions: The test organisms are cultured in a defined growth medium under controlled conditions of light, temperature, and pH.
-
Exposure: The organisms are exposed to a range of herbicide concentrations in a static or semi-static test system. A control group with no herbicide is also included.
-
Endpoint Measurement: After a specific exposure period (e.g., 7 days), the effects on the plants are measured. Common endpoints include:
-
Growth Inhibition: Measured by changes in frond number, dry weight, or chlorophyll content.
-
Photosynthesis Inhibition: Measured by changes in oxygen evolution or chlorophyll fluorescence.
-
-
Data Analysis: The concentration of the herbicide that causes a 50% reduction in the measured endpoint (EC50) is calculated using statistical methods.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these herbicides exert their effects is fundamental to assessing their specificity and potential for non-target impacts.
This compound: Inhibition of Acetolactate Synthase (ALS)
This compound belongs to the sulfonylurea class of herbicides, which target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but not in animals. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.
Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.
Triazine Herbicides: Inhibition of Photosystem II
Triazine herbicides, such as atrazine, act by inhibiting photosynthesis. They bind to the D1 protein of the photosystem II (PSII) complex in the chloroplasts of plants. This binding blocks the electron transport chain, preventing the transfer of electrons from quinone A (QA) to quinone B (QB). The disruption of electron flow halts the production of ATP and NADPH, the energy carriers necessary for carbon fixation, leading to a rapid cessation of photosynthesis and ultimately plant death.
Caption: Triazine herbicides block the electron transport chain in Photosystem II.
Experimental Workflow for Environmental Risk Assessment
The environmental risk assessment of herbicides is a multi-step process that integrates data on exposure and effects to characterize the potential risks to non-target organisms.
Caption: A generalized workflow for the environmental risk assessment of herbicides.
References
Please format the final output as a table with a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
For researchers, scientists, and drug development professionals seeking to compare products, search queries are often highly specific and technical. Long-tail keywords that address direct comparisons, specific applications, and methodological details are crucial for reaching this audience. The following table categorizes potential long-tail keywords that align with the informational intent of these professionals.[1][2]
| Category | Long-tail Keyword |
| Product vs. Product Comparison | [Specific Antibody A] vs [Specific Antibody B] for immunoprecipitation |
| Thermo Fisher Qubit vs. NanoDrop accuracy for low concentration DNA | |
| Qiagen RNeasy Plus Mini Kit vs. Zymo Direct-zol RNA Miniprep comparison | |
| Lipofectamine 3000 vs. FuGENE HD transfection efficiency in primary neurons | |
| PerkinElmer EnVision vs. BioTek Synergy for HTRF assay performance | |
| Application-Specific Performance | Best CRISPR-Cas9 system for high-throughput screening in human cell lines |
| Most sensitive ELISA kit for detecting human IL-6 in serum | |
| Flow cytometry antibodies for rare immune cell population analysis | |
| High-fidelity DNA polymerase for GC-rich template PCR amplification | |
| Comparator drug sourcing for phase III clinical trials | |
| Methodology & Protocol | Detailed protocol for single-cell RNA-seq library prep using 10x Genomics kit |
| Optimizing western blot conditions for membrane protein detection | |
| Step-by-step guide for lentiviral transduction of suspension cells | |
| CRISPR-Cas9 protocol optimization for gene editing | |
| In vitro dissolution testing protocol for generic drug comparison | |
| Data & Validation | [Specific Drug Compound] comparative efficacy and safety data |
| Side-by-side comparison of next-generation sequencing platforms for microbiome research | |
| Validation data for [Antibody Name] in immunohistochemistry on mouse brain tissue | |
| Benchmarking [New Drug Candidate] performance against existing treatments | |
| Relative bioequivalence data for [Generic Drug] vs. innovator drug | |
| Alternatives & Troubleshooting | Alternative to G418 selection for stable cell line generation |
| Troubleshooting low yield in plasmid maxiprep kits comparison | |
| Cross-reactivity of secondary antibodies in multiplex immunofluorescence | |
| Reducing background noise in chemiluminescence assays | |
| Non-toxic transfection reagent for sensitive cell types |
References
Shifting Gears: A Comparative Guide to the Soil Degradation Rates of Novel Chlorsulfuron Derivatives
For researchers and scientists in drug development and environmental science, the persistence of herbicides in soil is a critical consideration. Chlorsulfuron, a widely used sulfonylurea herbicide, has faced scrutiny due to its slow degradation, particularly in alkaline soils, posing a risk to subsequent crops. This guide provides a comprehensive comparison of the soil degradation rates of recently developed this compound derivatives, offering a detailed look at their performance and the experimental data that supports it.
Recent advancements in herbicide design have led to the development of this compound derivatives with significantly accelerated degradation rates, mitigating the environmental concerns associated with the parent compound. These next-generation herbicides are designed to maintain high efficacy against target weeds while exhibiting enhanced soil biodegradability. This guide will delve into the comparative degradation kinetics of these derivatives, supported by detailed experimental protocols and visual representations of the underlying processes.
Comparative Degradation Rates: A Quantitative Overview
The soil half-life (DT50) is a key metric for assessing the persistence of a herbicide. The following table summarizes the DT50 values for this compound and its various derivatives under different soil pH conditions, as reported in recent studies. The data clearly demonstrates the enhanced degradation of the derivatives compared to the parent this compound.
| Compound | Soil pH | Temperature (°C) | DT50 (days) | Degradation Rate Increase (x-fold vs. This compound) | Reference |
| This compound | 5.40 | 25 | 12.91 | - | [1] |
| 5.6 | 25 | 13.3 (1.9 weeks) | - | [2] | |
| 6.2 | 20 | 38.1 - 88.5 | - | [1][3] | |
| 7.1 | 10 | 54.2 | - | [1] | |
| 7.1 | 20 | 105.0 | - | ||
| 8.0 | - | 70 (10 weeks) - 87.5 (12.5 weeks) | - | ||
| 8.1 | 20 | 143.3 - 144 | - | ||
| 8.39 | - | 157.53 - 158 | - | ||
| Diethylamino-substituted this compound | 5.40 | 25 | 1.60 | 8.1 | |
| 8.39 | - | 6.39 | 24.7 | ||
| Pyrimidine & Triazine Derivatives (W102-W111) | 8.39 | - | 5.81 - 6.97 | 22.6 - 27.1 | |
| 5-Dialkylamino-substituted Derivatives (NL101-NL108) | 8.39 | - | 3.03 - 14.6 | 10.8 - 51.8 | |
| 5-Substituted Derivatives (L101-L107) | 8.39 | - | 2.04 - 85.57 | 1.84 - 77.22 |
Experimental Protocols
The determination of herbicide degradation rates in soil involves a standardized set of procedures to ensure reproducibility and comparability of data. The following is a generalized experimental protocol synthesized from the methodologies reported in the cited studies.
Soil Sample Preparation and Fortification
-
Soil Collection and Characterization: Soil is collected from a specific location, air-dried, and sieved (typically through a 2 mm mesh). Key soil properties such as pH, organic matter content, and texture are determined.
-
Herbicide Stock Solution: A stock solution of the test compound (this compound or its derivative) is prepared in a suitable solvent (e.g., acetone or acetonitrile).
-
Spiking the Soil: The soil is fortified with the herbicide stock solution to achieve a desired concentration. The solvent is allowed to evaporate completely.
-
Moisture Adjustment: The moisture content of the treated soil is adjusted to a specific percentage of its field capacity (e.g., 70-75%) with deionized water.
Incubation and Sampling
-
Incubation: The treated soil samples are placed in incubation containers and maintained at a constant temperature (e.g., 20°C or 25°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days), representative soil samples are collected for analysis.
Extraction and Analysis
-
Extraction: The herbicide residues are extracted from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture). The extraction process may involve shaking, sonication, and centrifugation.
-
Clean-up: The crude extract may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
-
Quantification: The concentration of the herbicide in the cleaned-up extract is determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).
Data Analysis
-
Degradation Kinetics: The degradation of the herbicide over time is typically modeled using first-order kinetics.
-
DT50 Calculation: The half-life (DT50) of the herbicide is calculated from the degradation rate constant.
Degradation Pathways: Mechanisms of Breakdown
The degradation of this compound and its derivatives in soil is a complex process involving both microbial and chemical pathways. The primary mechanism of degradation is the cleavage of the sulfonylurea bridge, which detoxifies the molecule.
Chemical Hydrolysis: This process is highly dependent on soil pH. In acidic soils, the sulfonylurea bridge is susceptible to hydrolysis, leading to the formation of a sulfonamide and a triazine or pyrimidine amine. As the pH increases towards alkaline conditions, the rate of chemical hydrolysis significantly decreases, contributing to the persistence of this compound.
Microbial Degradation: Soil microorganisms, such as fungi (Aspergillus niger, Penicillium sp.) and bacteria (Streptomyces griseolus, Pseudomonas fluorescens), play a crucial role in the breakdown of sulfonylurea herbicides. These microorganisms can utilize the herbicide as a carbon source, leading to its degradation. Microbial degradation can occur through various reactions, including hydroxylation of the aromatic ring and cleavage of the sulfonylurea bridge. The introduction of specific functional groups in the this compound derivatives, such as dialkylamino groups, can enhance their susceptibility to microbial attack, thereby accelerating their degradation in alkaline soils where chemical hydrolysis is limited.
Conclusion
The development of novel this compound derivatives represents a significant step forward in designing environmentally safer herbicides. The data presented clearly indicates that substitutions on the this compound molecule, particularly with pyrimidine, triazine, and dialkylamino groups, can dramatically accelerate soil degradation rates, especially in alkaline conditions. This enhanced degradation minimizes the risk of carryover injury to sensitive rotational crops and reduces the overall environmental footprint of these essential agricultural tools. Further research into the precise microbial pathways involved in the degradation of these new derivatives will provide deeper insights for the future design of even more sustainable and effective herbicides.
References
Efficacy of Chlorsulfuron in Combination with Other Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorsulfuron, a sulfonylurea herbicide, is a potent inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2][3] This mode of action leads to the cessation of cell division and subsequent plant death.[2] To broaden the spectrum of weed control and manage herbicide resistance, this compound is frequently used in combination with other herbicides. This guide provides a comparative analysis of the efficacy of this compound when tank-mixed with other commonly used herbicides, supported by experimental data.
Quantitative Efficacy of this compound Combinations
The interaction between this compound and other herbicides can be synergistic, antagonistic, or additive, depending on the combination, application rates, and target weed species.[4]
Table 1: Efficacy of this compound in Combination with Other Herbicides on Various Weed Species
| Herbicide Combination | Target Weed | Application Rate (Active Ingredient) | Weed Control Efficacy (%) | Interaction Type | Reference |
| This compound + Metsulfuron + Glyphosate | Smooth Scouringrush (Equisetum laevigatum) | 21.9 g/ha + 4.4 g/ha + 2520 g/ha | >95% (at 2 years after treatment) | Additive/Synergistic | |
| This compound + Metsulfuron + Glyphosate | Smooth Scouringrush (Equisetum laevigatum) | 21.9 g/ha + 4.4 g/ha + 3780 g/ha | >95% (at 2 years after treatment) | Additive/Synergistic | |
| This compound + Diclofop | Italian Ryegrass (Lolium multiflorum) | 14.8 g/ha + 900 g/ha | Reduced by 27% compared to diclofop alone | Antagonistic | |
| This compound + 2,4-D | Broadleaf Weeds | Not Specified | Interdependent, more additive effect | Additive | |
| This compound + Dicamba | Broadleaf Weeds | Not Specified | Interdependent, more additive effect | Additive | |
| This compound + Metsulfuron | Canada thistle, musk thistle, wild garlic, etc. | 1:1 ratio | Effective control | Synergistic |
Experimental Protocols
The following outlines a general methodology for evaluating the efficacy of herbicide combinations in field and greenhouse settings.
Field Trial Protocol
-
Site Selection: Choose a site with a uniform and dense population of the target weed species.
-
Experimental Design: Employ a randomized complete block design with a minimum of three to four replications.
-
Plot Size: Use appropriate plot sizes to minimize spray drift between treatments (e.g., 2 x 10 m or 2 x 15 m).
-
Treatments:
-
Untreated control.
-
This compound applied alone at various rates.
-
Partner herbicide (e.g., 2,4-D, glyphosate, dicamba) applied alone at various rates.
-
Tank-mix combinations of this compound and the partner herbicide at various rates.
-
-
Herbicide Application:
-
Use a calibrated sprayer to ensure uniform application.
-
Apply herbicides at the recommended growth stage of the target weeds.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Assess weed control visually as a percentage of the untreated control at set intervals (e.g., 7, 14, 28, and 56 days after treatment).
-
Measure weed biomass (dry weight) per unit area.
-
Assess crop injury visually, if applicable.
-
-
Data Analysis:
-
Use analysis of variance (ANOVA) to determine the significance of treatment effects.
-
Employ methods such as Colby's method or the isobole method to determine the nature of the interaction (synergistic, antagonistic, or additive).
-
Greenhouse Protocol
-
Plant Material: Grow target weed species in pots containing a uniform soil mix.
-
Experimental Design: Use a completely randomized design with multiple replications.
-
Treatments: Apply herbicide treatments as described in the field trial protocol.
-
Application: Use a laboratory spray chamber to ensure precise and uniform application.
-
Data Collection:
-
Measure plant height and fresh/dry weight at a set time after treatment.
-
Conduct visual injury ratings.
-
-
Data Analysis: Analyze the data using the same statistical methods as for the field trials.
Signaling Pathways and Interactions
The efficacy of this compound combinations is rooted in the interaction of their respective signaling pathways.
This compound Signaling Pathway
This compound targets and inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing plant death.
Combined Herbicide Action Signaling
When this compound is combined with other herbicides, their individual pathways can interact, leading to synergistic or antagonistic effects.
-
This compound + Glyphosate: Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, blocking the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine). The simultaneous inhibition of both branched-chain and aromatic amino acid synthesis pathways can lead to a more rapid and complete disruption of plant metabolism, resulting in a synergistic or additive effect.
-
This compound + Synthetic Auxins (2,4-D, Dicamba): Synthetic auxins mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing death in susceptible broadleaf weeds. The combination of the metabolic disruption caused by this compound and the hormonal imbalance induced by synthetic auxins can result in a broader spectrum of weed control and potentially synergistic effects. The stress induced by one herbicide may increase the susceptibility of the plant to the other.
Experimental Workflow for Herbicide Interaction Analysis
The determination of synergism, antagonism, or additivity is a critical step in evaluating herbicide combinations.
References
- 1. Site of Action of this compound: Inhibition of Valine and Isoleucine Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. awsjournal.org [awsjournal.org]
Assessing the Fitness Cost of Chlorsulfuron Resistance in Weeds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weeds poses a significant threat to global food security and the sustainability of modern agriculture. Chlorsulfuron, a sulfonylurea herbicide, has been widely used for broadleaf weed control, but its efficacy is increasingly compromised by the emergence of resistant weed biotypes. Understanding the fitness cost associated with this compound resistance is crucial for developing effective resistance management strategies and for informing the development of new herbicides. This guide provides a comparative assessment of the fitness cost of this compound resistance in various weed species, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
I. Quantitative Comparison of Fitness Costs
The fitness cost of herbicide resistance refers to the potential disadvantages a resistant plant may experience in the absence of the herbicide. These costs can manifest as reduced growth, lower competitive ability, or decreased reproductive output compared to their susceptible counterparts. However, the presence and magnitude of fitness costs are not universal and can vary depending on the weed species, the specific resistance mechanism, and environmental conditions.[1][2]
The following table summarizes quantitative data from various studies assessing the fitness cost of this compound resistance in different weed species. The data presented highlights the variability in fitness costs observed across species.
| Weed Species | Resistance Mechanism | Fitness Parameter | Observation | Conclusion on Fitness Cost |
| Kochia scoparia (Kochia) | Target-site mutation (ALS gene) | Shoot biomass | Resistant biotype required a 30- to 105-fold greater dose of this compound to reduce growth by 50% compared to the susceptible biotype. In the absence of herbicide, no significant difference in biomass was consistently reported. | Negligible to low fitness cost observed in the absence of herbicide selection pressure. |
| Lolium rigidum (Rigid Ryegrass) | Enhanced metabolism | Biomass and seed production | Some studies report no significant fitness cost, while others indicate that resistant plants may be less competitive. The metabolism of this compound is more rapid in resistant biotypes. | Variable fitness cost; may be dependent on the specific metabolic mechanism and environmental conditions. |
| Apera spica-venti (Loose Silky-Bent) | Non-target-site resistance (NTSR) | Germination rate, biomass, seed yield | A resistant population germinated earlier than the susceptible population. No significant differences were observed in biomass or seed production. | No significant fitness cost in terms of growth and reproduction was observed; earlier germination could be a fitness benefit.[3] |
| Amaranthus retroflexus (Redroot Pigweed) | Target-site mutation (ALS gene) | Growth and competitiveness | No significant differences in growth or competitiveness were found between resistant and susceptible biotypes in the absence of the herbicide. | No discernible fitness cost was identified. |
| Digitaria sanguinalis (Large Crabgrass) | Not specified | Plant height, shoot and root biomass | Resistant biotypes showed significantly lower plant height, shoot, and root biomass compared to susceptible biotypes. | A significant fitness cost was observed.[4] |
| Leptochloa chinensis (Chinese Sprangletop) | Not specified | Plant height, shoot and root biomass | Resistant biotypes exhibited significantly lower plant height, shoot, and root biomass compared to susceptible biotypes. | A significant fitness cost was observed.[4] |
II. Experimental Protocols
Accurate assessment of fitness costs requires robust experimental designs that control for genetic background and environmental variables. The following are detailed methodologies for key experiments cited in the assessment of this compound resistance fitness cost.
Whole-Plant Pot Bioassay for Herbicide Resistance Confirmation and Fitness Assessment
This protocol is adapted from established guidelines for herbicide resistance testing and is designed to compare the growth and reproductive output of resistant and susceptible weed biotypes in a controlled environment.
Objective: To quantify the fitness cost of this compound resistance by comparing biomass and seed production of resistant and susceptible plants grown in the absence of the herbicide.
Materials:
-
Seeds of confirmed this compound-resistant (R) and susceptible (S) biotypes of the target weed species.
-
Pots (e.g., 10-cm diameter) filled with a standardized potting mix.
-
Controlled environment chamber or greenhouse with controlled temperature, light, and humidity.
-
This compound herbicide.
-
Spraying equipment calibrated for precise application.
-
Drying oven.
-
Analytical balance.
Procedure:
-
Seed Germination: Germinate seeds of R and S biotypes in petri dishes or germination trays with appropriate substrate and conditions for the specific weed species.
-
Transplanting: Once seedlings have reached a suitable size (e.g., 2-3 leaf stage), transplant a single seedling into each pot. Use a sufficient number of replicates for each biotype (e.g., 10-15 pots per biotype).
-
Growth Conditions: Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod). Water and fertilize as needed to ensure optimal growth.
-
Experimental Groups:
-
Control Group (Fitness Assessment): A set of R and S plants grown without any herbicide treatment.
-
Herbicide Treatment Group (Resistance Confirmation): A separate set of R and S plants to be treated with this compound to confirm the resistance level.
-
-
Herbicide Application (for confirmation group): At the appropriate growth stage (typically 3-4 leaf stage), treat the confirmation group with a discriminating dose of this compound. An untreated control for both R and S biotypes should be included.
-
Data Collection (Fitness Assessment Group):
-
Vegetative Stage: At a predetermined time point during vegetative growth (e.g., 4 weeks after transplanting), harvest a subset of plants from each biotype.
-
Carefully remove the plant from the pot and wash the roots to remove soil.
-
Separate the shoot and root tissues.
-
Measure the fresh weight of shoots and roots.
-
Dry the plant material in an oven at 70°C for 72 hours, or until a constant weight is achieved.
-
Measure the dry biomass of shoots and roots.
-
-
Reproductive Stage: Allow the remaining plants to grow to maturity.
-
Record the time to flowering for each plant.
-
At the end of the life cycle, harvest all seeds produced by each plant.
-
Count the total number of seeds and determine the total seed weight per plant.
-
-
-
Data Analysis:
-
Compare the mean biomass (shoot, root, and total) and seed production (number and weight) of the R and S biotypes in the control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in any of these parameters in the R biotype compared to the S biotype indicates a fitness cost.
-
For the herbicide treatment group, assess plant survival and biomass reduction to confirm the level of resistance in the R biotype.
-
Competitive Ability Assessment
This experiment evaluates the relative competitiveness of resistant and susceptible biotypes when grown together, simulating a more ecologically relevant scenario.
Objective: To determine if this compound resistance affects the competitive ability of a weed biotype.
Procedure:
-
Experimental Design: Use a replacement series design. In each pot, plant a total of two seedlings, varying the proportion of R and S plants (e.g., 2R:0S, 1R:1S, 0R:2S).
-
Growth and Harvest: Grow the plants under the same controlled conditions as the pot bioassay. Harvest the plants at a suitable time point (e.g., before seed set for biomass comparison).
-
Data Collection: Separate the shoots of the R and S plants from each pot and measure their dry biomass individually.
-
Data Analysis: Analyze the data using relative yield calculations to determine the competitive hierarchy between the two biotypes.
III. Signaling Pathways and Resistance Mechanisms
Resistance to this compound in weeds can be conferred by two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This involves mutations in the acetolactate synthase (ALS) gene, the target enzyme of this compound. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.
-
Non-Target-Site Resistance (NTSR): This mechanism involves the enhanced metabolic detoxification of the herbicide before it can reach its target site. This is often a more complex form of resistance and can confer cross-resistance to other herbicides. The primary pathway for this compound metabolism involves a three-phase detoxification process.
Caption: Metabolic pathway for this compound detoxification in resistant weeds.
The experimental workflow for assessing the fitness cost of this compound resistance typically involves a series of sequential steps, from seed collection to data analysis.
References
- 1. hracglobal.com [hracglobal.com]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Chlorsulfuron: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chlorsulfuron is paramount in a laboratory setting. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety regulations.
This compound is a sulfonylurea herbicide that requires careful handling and disposal to prevent environmental contamination, particularly of water sources.[1] Wastes generated from its use should be managed on-site or taken to an approved waste disposal facility.[1][2][3] Adherence to local, state, and federal regulations is mandatory for all disposal procedures.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, protective clothing, eye protection, and a mask or respirator, especially when handling large volumes or in enclosed spaces. Ensure adequate ventilation and avoid inhaling any dust or spray mist. In case of a spill, immediately contain the material to prevent it from entering drains or waterways.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves distinct procedures for the chemical waste itself and for the empty containers.
Disposal of this compound Waste:
-
Avoid On-Site Disposal of Undiluted Chemical: Never dispose of undiluted this compound directly on-site.
-
Approved Waste Facility: Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.
-
Consult Local Authorities: Always consult your state Land Waste Management Authority for specific guidance on disposal methods.
-
Spill Management: In the event of a spill, prevent the substance from entering drains or water courses. If a significant amount enters a drain, notify emergency services immediately. For dry spills, sweep or scoop the material into a designated, labeled container for disposal. Avoid creating dust.
Disposal of Empty Containers:
-
Triple Rinsing: Empty containers must be triple-rinsed. This process involves filling the container one-quarter full with water, recapping and shaking for 10 seconds, and then pouring the rinsate into the application equipment or a mix tank. This procedure should be repeated two more times.
-
Recycling or Reconditioning: Whenever possible, offer the clean, rinsed container for recycling or reconditioning.
-
Puncturing and Landfilling: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a local authority landfill.
-
Alternative Burial: If a landfill is not accessible, the punctured container may be buried at a depth of at least 500mm in a designated disposal pit, clear of waterways, vegetation, and tree roots.
-
Prohibition on Burning: Empty containers and the product should not be burnt.
| Disposal Parameter | Specification | Citation |
| Container Rinsing | Triple-rinse with water (fill 1/4 full) | |
| Undiluted Chemical | Do not dispose of on-site | |
| Waste Facility | Use an approved waste disposal facility | |
| Container Burial Depth | Minimum 500mm | |
| Burning | Prohibited for containers and product |
Experimental Protocols Cited
The disposal procedures outlined are based on standard safety and environmental protection protocols found in Safety Data Sheets (SDS) and herbicide labels. These are not experimental research protocols but established guidelines for waste management.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste and containers.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorsulfuron
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Chlorsulfuron, a sulfonylurea herbicide. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent potential exposure.
Personal Protective Equipment (PPE): A Tabular Overview
When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure risk. The following table summarizes the required PPE, drawing from safety data sheets and chemical handling guidelines.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., rubber, nitrile, neoprene, or butyl).[1][2] | Prevents skin contact and absorption.[1] Leather or fabric gloves are unsuitable as they can absorb and retain the chemical.[3] |
| Eye and Face Protection | Safety goggles or a face shield. | Protects against splashes, dust, and spray mist that can cause eye irritation. |
| Body Protection | Long-sleeved shirt, long pants, or full-length overalls. A chemical-resistant apron is recommended when mixing or loading. | Minimizes skin exposure. |
| Respiratory Protection | An approved respirator should be used, especially if dusting occurs or in inadequately ventilated areas. | Prevents inhalation of dust or spray mist which may cause respiratory irritation. |
| Footwear | Chemical-resistant boots. | Protects feet from spills. Leather or fabric footwear can absorb the chemical. |
Quantitative Exposure Limits
While no specific exposure standard has been assigned to this compound by Safe Work Australia, a general Time-Weighted Average (TWA) for dusts has been established.
| Substance | Exposure Limit | Source |
| General Dust | TWA: 10 mg/m³ | Safe Work Australia |
| This compound (Human ADI) | 0.05 mg/kg/day | Australian Pesticides and Veterinary Medicines Authority |
ADI : Acceptable Daily Intake for lifetime exposure.
Procedural Guidance for Safe Handling and Disposal
The following protocols provide a step-by-step approach to safely manage this compound in a laboratory setting, from initial handling to final disposal.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Area Setup :
-
Ensure the work area is well-ventilated.
-
Have an eyewash station and safety shower readily accessible.
-
Keep the this compound container closed when not in use.
-
-
Donning Personal Protective Equipment (PPE) :
-
Before handling, put on all required PPE as detailed in the table above.
-
-
Handling and Mixing :
-
Avoid creating dust when handling the solid form.
-
If preparing a solution, do so in a designated, well-ventilated area.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling Procedures :
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Remove and wash contaminated clothing separately from other laundry.
-
Shower at the end of the workday is recommended.
-
Emergency and Spill Response Protocol
-
In Case of Exposure :
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical advice if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek medical attention if irritation continues.
-
Inhalation : Move the affected person to fresh air. If breathing problems develop, seek medical attention.
-
Ingestion : Do not induce vomiting. Give a glass of water to drink. Seek immediate medical attention.
-
-
Spill Management :
-
Evacuate and isolate the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.
-
For liquid spills, contain the spill and absorb it with an inert material.
-
Decontaminate the spill area with detergent and water.
-
Prevent spilled material from entering drains or waterways.
-
Disposal Plan
-
Unused Product : Dispose of wastes at an approved waste disposal facility. Do not dispose of undiluted chemicals on-site.
-
Empty Containers : Triple rinse the container with water. Add the rinsate to the spray tank or store for later use. Puncture and dispose of the container in a landfill or as per local regulations. Do not reuse empty containers for any other purpose.
Visualizing the Workflow: this compound Handling and Safety
The following diagram illustrates the logical flow of procedures for the safe handling of this compound, from preparation to emergency response.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
